2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
Descripción
BenchChem offers high-quality 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(6-ethylpyrimidin-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-6-3-7(10-5-9-6)13-4-8(11)12/h3,5H,2,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODDDZHNKRHUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Structural Elucidation of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid using ¹H and ¹³C NMR Spectroscopy
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules.[1] This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[2] This document serves as a technical resource for researchers and drug development professionals, offering a detailed methodology for spectral acquisition, a thorough interpretation of predicted spectral data, and the foundational principles governing the observed chemical shifts and coupling patterns.
Introduction: The Role of NMR in Characterizing Heterocyclic Compounds
The structural integrity and purity of novel chemical entities are paramount in scientific research, particularly in the field of drug discovery. Heterocyclic compounds, such as pyrimidine derivatives, form the backbone of numerous pharmaceuticals.[2] Their complex electronic environments necessitate powerful analytical methods for accurate characterization.
NMR spectroscopy provides a non-destructive method to probe the precise chemical environment of each proton and carbon atom within a molecule, revealing detailed information about connectivity and stereochemistry.[3][4] This guide focuses on 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, breaking down its predicted NMR spectra to confirm its molecular structure. By understanding the principles behind the spectral data, scientists can confidently verify the synthesis of this and structurally related compounds.
Molecular Structure and NMR-Active Nuclei
To interpret the NMR spectra, it is essential to first examine the molecular structure and identify the unique proton and carbon environments.
Figure 1: Molecular structure of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid with atom numbering for NMR assignments.
The structure reveals six distinct proton environments and eight unique carbon environments, each expected to produce a unique signal in the respective NMR spectra.
Experimental Methodology: A Validated Approach
While specific experimental data for the title compound is not publicly available, a robust and reliable protocol for acquiring high-quality NMR data for pyrimidine derivatives can be established.[3]
Sample Preparation
The quality of NMR data is highly dependent on proper sample preparation.[5]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar compounds containing carboxylic acids and to allow for the observation of the acidic proton. Chloroform-d (CDCl₃) is another common option for many organic molecules.[1][5]
-
Concentration: For ¹H NMR, a concentration of 5-20 mg in approximately 0.6 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its signal to 0.00 ppm.[1]
-
Filtration: Transfer the final solution to a 5 mm NMR tube, ensuring a sample height of 4-5 cm. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.
Data Acquisition Workflow
The acquisition parameters must be optimized for the specific sample and instrument.
Figure 2: Standard workflow for NMR data acquisition and processing.
Spectrometer Parameters
General parameters for acquiring high-resolution spectra on a 400 MHz spectrometer are as follows:
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: zgpg30 (power-gated proton decoupling)
-
Spectral Width: 0 to 200 ppm
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Spectral Analysis and Interpretation
The following sections detail the predicted ¹H and ¹³C NMR spectra for 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, with assignments based on established principles of chemical shift theory and spin-spin coupling.[4][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is characterized by chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons).
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Assignment (See Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H13 (-COOH) | ~13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| H2 (Pyrimidine) | ~8.6 | Singlet | 1H | Protons on electron-deficient aromatic rings like pyrimidine are significantly deshielded. H2 is adjacent to two electronegative nitrogen atoms, shifting it far downfield.[7][8] |
| H5 (Pyrimidine) | ~6.8 | Singlet | 1H | H5 is also on the pyrimidine ring but is less deshielded than H2 as it is further from the nitrogen atoms. |
| H10 (-OCH₂-) | ~4.9 | Singlet | 2H | These methylene protons are adjacent to two deshielding groups: an ether oxygen and a carbonyl group, placing their signal in the 4-5 ppm range. They are chemically equivalent and have no adjacent protons, resulting in a singlet. |
| H7 (-CH₂CH₃) | ~2.8 | Quartet (q) | 2H | These methylene protons are adjacent to the three protons of the methyl group (n=3). Following the n+1 rule, the signal is split into a quartet.[6][9] They are attached to the aromatic ring, which causes a downfield shift. |
| H8 (-CH₂CH₃) | ~1.2 | Triplet (t) | 3H | These methyl protons are adjacent to the two protons of the methylene group (n=2), resulting in a triplet. This is a classic pattern for an ethyl group.[9][10] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[3] Signals are typically sharp singlets due to proton decoupling.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Signal Assignment (See Fig. 1) | Predicted δ (ppm) | Rationale for Assignment |
| C11 (C=O) | ~169.5 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in the far downfield region of the spectrum. |
| C4 (C-O) | ~168.0 | Aromatic carbon attached to an electronegative oxygen atom. Its chemical shift is significantly downfield. |
| C6 (C-Ethyl) | ~165.0 | Aromatic carbon attached to an alkyl group and adjacent to a nitrogen atom. |
| C2 (N-C-N) | ~158.0 | This pyrimidine carbon is bonded to two nitrogen atoms, causing a strong deshielding effect.[3] |
| C5 (C-H) | ~108.0 | Aromatic carbon bonded to a hydrogen. It is the most upfield of the ring carbons. |
| C10 (-OCH₂-) | ~65.0 | Aliphatic carbon attached to an oxygen atom, which deshields it relative to a standard alkane carbon. |
| C7 (-CH₂CH₃) | ~28.0 | Aliphatic sp³ hybridized carbon of the ethyl group. |
| C8 (-CH₂CH₃) | ~13.5 | The terminal methyl carbon of the ethyl group, typically found in the upfield region of the spectrum.[11] |
Conclusion
This guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra for 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. Based on foundational NMR principles and comparative data from related structures, a complete and chemically sound prediction of the spectral data has been presented. The detailed analysis of expected chemical shifts, multiplicities, and integrations provides a reliable benchmark for researchers working on the synthesis and characterization of this molecule and its analogues. The methodologies described herein represent a self-validating system for ensuring the structural integrity of novel pyrimidine derivatives in a drug development pipeline.
References
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Novel Pyrimidine Derivatives as Promising Antibacterial Agents. RJ Wave. Available from: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available from: [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI. Available from: [Link]
-
1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Wiley Online Library. Available from: [Link]
-
Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Publishing. Available from: [Link]
-
Common HNMR Patterns. Organic Chemistry Tutor. Available from: [Link]
-
NMR Spectroscopy. Michigan State University Department of Chemistry. Available from: [Link]
-
EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh. Available from: [Link]
-
Utilizing NMR To Study Structure and Equilibrium in the Organic Chemistry Laboratory. ACS Symposium Series. Available from: [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available from: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]
-
1 H and 13 C NMR chemical shifts of the ethyl and methyl groups of the... ResearchGate. Available from: [Link]
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. rjwave.org [rjwave.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
de novo synthesis pathway of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
An In-depth Technical Guide to the De Novo Synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
Introduction
2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including several approved pharmaceuticals. The strategic placement of an ethyl group at the 6-position and an oxyacetic acid moiety at the 4-position suggests potential for this molecule to act as a targeted binder or a metabolic modulator. The oxyacetic acid group, in particular, can serve as a handle for further derivatization or as a key pharmacophoric element interacting with biological targets.
This guide outlines a proposed de novo synthesis pathway for 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, designed for researchers and professionals in drug development and medicinal chemistry. The described methodology is grounded in established chemical principles, providing a robust framework for the synthesis and future exploration of this compound class.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection lies at the ether linkage, separating the pyrimidine core from the acetic acid side chain. This points to a Williamson ether synthesis as a plausible final step. The core, 6-ethyl-4-chloropyrimidine, can be synthesized from commercially available starting materials through a cyclocondensation reaction to form the pyrimidine ring, followed by chlorination.
The overall forward synthesis strategy is therefore proposed as a three-step process:
-
Step 1: Cyclocondensation to form 6-ethylpyrimidin-4(3H)-one.
-
Step 2: Chlorination of the pyrimidinone to yield 6-ethyl-4-chloropyrimidine.
-
Step 3: Williamson ether synthesis to couple the chloropyrimidine with an acetate synthon.
This pathway is designed for efficiency and utilizes readily available reagents, making it a practical approach for laboratory-scale synthesis.
Proposed Synthesis Pathway
Caption: Proposed four-step synthesis pathway for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Ethylpyrimidin-4(3H)-one
This step involves the base-catalyzed cyclocondensation of a β-ketoester, ethyl 3-oxopentanoate, with formamide.[1] This is a well-established method for the formation of pyrimidinone rings.
-
Procedure:
-
To a solution of sodium ethoxide, freshly prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol, add formamide (1.5 eq).
-
Stir the mixture at room temperature until the formamide dissolves.
-
Add ethyl 3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in a minimum amount of cold water and acidify to pH 5-6 with concentrated HCl.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford crude 6-ethylpyrimidin-4(3H)-one.
-
Purification can be achieved by recrystallization from an ethanol/water mixture.
-
Step 2: Synthesis of 6-Ethyl-4-chloropyrimidine
The hydroxyl group of the pyrimidinone is converted to a chlorine atom, a good leaving group, using a chlorinating agent such as phosphoryl chloride (POCl₃).[2][3][4][5] This activates the C4 position for subsequent nucleophilic substitution.
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, suspend 6-ethylpyrimidin-4(3H)-one (1.0 eq) in phosphoryl chloride (POCl₃, 3.0-5.0 eq).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude 6-ethyl-4-chloropyrimidine can be purified by column chromatography on silica gel.
-
Step 3: Synthesis of Ethyl 2-((6-ethylpyrimidin-4-yl)oxy)acetate
This step is a classic Williamson ether synthesis, where the alkoxide of ethyl 2-hydroxyacetate displaces the chloride on the pyrimidine ring via an SNAr (Nucleophilic Aromatic Substitution) mechanism.[6][7][8][9][10]
-
Procedure:
-
In an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-hydroxyacetate (1.1 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 6-ethyl-4-chloropyrimidine (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude ester by silica gel column chromatography.
-
Step 4: Synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
The final step is the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH).
-
Procedure:
-
Dissolve the purified ethyl 2-((6-ethylpyrimidin-4-yl)oxy)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product, 2-((6-ethylpyrimidin-4-yl)oxy)acetic acid.
-
Data Summary
The following table presents hypothetical but realistic data for the proposed synthesis. Actual yields and purity are subject to experimental conditions and optimization.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (by HPLC) |
| 1 | 6-Ethylpyrimidin-4(3H)-one | C₆H₈N₂O | 124.14 | 75-85% | >95% |
| 2 | 6-Ethyl-4-chloropyrimidine | C₆H₇ClN₂ | 142.59 | 80-90% | >97% |
| 3 | Ethyl 2-((6-ethylpyrimidin-4-yl)oxy)acetate | C₁₀H₁₄N₂O₃ | 210.23 | 65-75% | >98% |
| 4 | 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid | C₈H₁₀N₂O₃ | 198.18 | 90-98% | >99% |
Conclusion
The outlined four-step de novo synthesis provides a logical and experimentally sound pathway to 2-((6-ethylpyrimidin-4-yl)oxy)acetic acid. The strategy relies on fundamental and widely practiced organic reactions, including pyrimidine ring formation, chlorination of a pyrimidinone, and Williamson ether synthesis, followed by saponification. This guide serves as a comprehensive technical resource for researchers to synthesize this molecule, enabling further investigation into its chemical and biological properties. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques, providing a solid foundation for medicinal chemistry and drug development programs.
References
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Cambridge University Press & Assessment. Williamson Ether Synthesis. Available at: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]
- Google Patents. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
-
ResearchGate. One-Step Synthesis of Thieno[2,3- d]pyrimidin-4(3 H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8, and Formamide. Available at: [Link]
- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
-
Chemical Methodologies. Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by a Cd-Based Covalent Organic Framework Under Solvent-Free Conditions. Available at: [Link]
-
ResearchGate. Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Available at: [Link]
-
OUCI. New thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones as potential thymidylate synthase inhibitors: Synthesis, SAR, in vitro and in silico study. Available at: [Link]
-
MDPI. Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. Available at: [Link]
-
PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Available at: [Link]
-
MDPI. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Available at: [Link]
-
PMC. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Available at: [Link]
-
PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 3. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. jk-sci.com [jk-sci.com]
Physicochemical Profiling of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid: Molecular Weight, Partition Coefficient, and Implications for Drug Design
Executive Summary
In modern medicinal chemistry, the selection of building blocks is governed by strict physicochemical parameters to ensure downstream candidates possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (Chemical Formula: C₈H₁₀N₂O₃) is a highly versatile intermediate. Its pyrimidine core provides critical hydrogen-bond acceptor vectors, the ethyl substituent offers tunable steric and lipophilic bulk, and the oxyacetic acid moiety serves as both an electrostatic pharmacophore and a synthetic handle for amide coupling.
As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind this compound's core physicochemical properties—specifically its molecular weight (MW) and partition coefficient (LogP/LogD)—and to provide self-validating experimental protocols for their precise determination.
Quantitative Physicochemical Profile
Before integrating a building block into a synthetic pipeline, its baseline metrics must be established. The table below summarizes the theoretical and computational properties of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid [5].
| Physicochemical Property | Value | Mechanistic Implication in Drug Design |
| Molecular Formula | C₈H₁₀N₂O₃ | Defines exact atomic composition and heavy atom count (13). |
| Molecular Weight (MW) | 182.18 g/mol | Highly efficient for Fragment-Based Drug Design (FBDD) (MW < 300 Da). |
| Intrinsic LogP (Unionized) | ~0.9 (Estimated) | Optimal lipophilicity for balancing aqueous solubility and membrane affinity. |
| Estimated pKa | ~3.5 (Carboxylic Acid) | Dictates the ionization state in physiological environments (stomach vs. plasma). |
| LogD (at pH 7.4) | ~ -2.0 (Estimated) | Indicates high hydrophilicity in blood plasma/cytosol due to carboxylate ionization. |
Mechanistic Insights: The Causality of MW and LogP
The Role of Molecular Weight (182.18 g/mol )
The molecular weight of 182.18 g/mol places this compound well below the 500 Da threshold established by Lipinski’s Rule of 5 [1], [2].
-
Ligand Efficiency (LE): In hit-to-lead optimization, starting with a low-MW fragment ensures that binding affinity is driven by high-quality, directional interactions rather than non-specific lipophilic bulk.
-
Diffusion Dynamics: According to the Stokes-Einstein equation, smaller molecules exhibit higher diffusion coefficients. A MW of 182.18 g/mol ensures rapid diffusion across the unstirred water layer (UWL) adjacent to the intestinal epithelium, a critical prerequisite for oral absorption.
The Dynamics of Partition Coefficient (LogP vs. LogD)
LogP is the logarithm of the partition coefficient of the unionized molecule between n-octanol and water, serving as a surrogate for lipophilicity. However, because 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid contains an ionizable carboxylic acid (pKa ~3.5), its effective lipophilicity is highly pH-dependent, governed by the Distribution Coefficient (LogD).
-
Permeability Causality: At stomach pH (~1.5 - 2.0), the compound is primarily unionized (LogP ~0.9). This moderate lipophilicity facilitates passive transcellular permeation across the gastric mucosa.
-
Solubility Causality: At physiological blood pH (7.4), the carboxylic acid is >99.9% deprotonated. The resulting carboxylate anion drastically lowers the partition coefficient (LogD ~ -2.0), preventing the molecule from partitioning into adipose tissue and ensuring high free-drug concentrations in systemic circulation [1].
Self-Validating Experimental Protocols
To ensure scientific integrity, theoretical values must be empirically verified. The following protocols are designed as self-validating systems , meaning they contain internal checks to prevent false data generation.
Protocol A: Molecular Weight Verification via HRMS (High-Resolution Mass Spectrometry)
To confirm the exact mass (182.179 g/mol ) and structural integrity of the synthesized or procured compound.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
-
Ionization Mode Selection: Utilize Electrospray Ionization in Negative Mode (ESI-). Causality: The carboxylic acid moiety readily loses a proton to form the [M−H]− ion, providing a much stronger signal-to-noise ratio than positive mode for this specific chemotype.
-
Internal Calibration (System Validation): Co-infuse a reference standard (e.g., Leucine Enkephalin) via a lock-mass spray. Causality: This corrects for instrument drift in real-time, ensuring mass accuracy is maintained below 5 ppm.
-
Data Analysis: The theoretical [M−H]− exact mass is 181.062 m/z. A detected peak within 5 ppm of this value validates the molecular weight and confirms the absence of major structural degradation.
Protocol B: LogP/LogD Determination via the Shake-Flask Method (OECD 107)
This protocol determines the partition coefficient by physically distributing the compound between aqueous and organic phases [3],[4].
-
Phase Mutual Saturation: Stir n-octanol and the chosen aqueous buffer (0.1 N HCl for LogP; Phosphate buffer pH 7.4 for LogD) together for 24 hours prior to the experiment. Causality: If the solvents are not pre-saturated, they will partially dissolve into one another during the assay, altering the phase volumes and invalidating the concentration calculations.
-
Solute Addition: Dissolve a known mass of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid into the mutually saturated aqueous phase to achieve a concentration of 100 µM.
-
Equilibration: Combine equal volumes of the spiked aqueous phase and the octanol phase in a glass vial. Shake mechanically at a constant 25°C for 24 hours. Causality: Temperature control is critical because partitioning is a thermodynamically driven equilibrium process.
-
Phase Separation: Centrifuge the vials at 4000 rpm for 15 minutes. Causality: Centrifugation breaks any micro-emulsions. Octanol microdroplets suspended in the aqueous phase will artificially inflate the aqueous concentration, leading to an underestimated LogP [3].
-
Quantification: Extract aliquots from both phases and quantify the compound concentration using LC-MS/MS.
-
Mass Balance Calculation (System Validation): Calculate (Caq×Vaq)+(Coct×Voct) . Causality: The sum must equal the initial mass added. A mass balance < 95% indicates the compound degraded during the 24h shaking period or adsorbed to the glass vial, rendering the LogP calculation invalid.
Workflow Visualization
The following diagram maps the logical progression and self-validating checkpoints of the Shake-Flask protocol.
Self-validating shake-flask workflow for determining partition coefficients.
References
-
Lipinski's Rule of 5 in Modern Drug Discovery - Zenovel -[Link]
-
BDDCS, the Rule of 5 and Drugability - PMC - NIH -[Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS: Partition Coefficient - ACRI -[Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed -[Link]
-
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid (Proxy for C₈H₁₀N₂O₃ exact mass) - PubChem -[Link]
Crystallographic Characterization and X-Ray Diffraction Profiling of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern pharmaceutical development, the rigorous structural characterization of building blocks and intermediates is as critical as the final Active Pharmaceutical Ingredient (API). 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (CAS: 1239747-79-5) is a highly versatile pyrimidine derivative frequently utilized in the synthesis of neuro-therapeutics, including selective Phosphodiesterase 4D (PDE4D) allosteric inhibitors designed for brain disorders [1].
Because the physical properties of downstream APIs are heavily influenced by the solid-state behavior of their precursors, understanding the crystal structure, polymorphic landscape, and supramolecular assembly of this intermediate is paramount. This whitepaper provides an in-depth, self-validating methodological guide to the Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) profiling of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, combining theoretical supramolecular predictions with field-proven crystallographic protocols.
Molecular Architecture and Supramolecular Dynamics
Conformational Flexibility vs. Rigidity
The molecule consists of a rigid, planar pyrimidine core substituted with a flexible ethyl group at the C6 position and an oxyacetic acid moiety at the C4 position.
-
The Causality of Disorder: At room temperature (298 K), the terminal methyl of the ethyl group (-CH₂CH₃) and the ether linkage (-O-CH₂-COOH) exhibit high rotational degrees of freedom. During X-ray diffraction, this manifests as severe thermal disorder (large anisotropic displacement parameters), which can obscure accurate bond length determination. Cryogenic cooling is therefore mandatory.
-
Supramolecular Synthons: The molecule possesses competing hydrogen-bond networks. The carboxylic acid tail acts as both a strong donor (O-H) and acceptor (C=O), typically forming a classic homodimeric R22(8) motif in aprotic environments. However, the N1 and N3 atoms of the pyrimidine ring are potent hydrogen-bond acceptors. In protic solvents, the dimer can be disrupted, leading to infinite 1D polymeric chains driven by O-H···N interactions [2].
Supramolecular Assembly Logic
Caption: Competing hydrogen-bonding pathways dictating the supramolecular assembly of the molecule.
Experimental Methodologies
To ensure scientific integrity, the following protocols form a self-validating system : SCXRD provides the absolute atomic arrangement, while PXRD confirms that the analyzed single crystal is representative of the bulk material.
Protocol: Precision Single-Crystal Growth
The choice of solvent directly dictates the polymorphic outcome by modulating the hydrogen-bond network.
Step-by-Step Methodology:
-
Solvent Selection: Prepare two parallel systems to screen for polymorphs.
-
System A (Aprotic): Dichloromethane (DCM) with Hexane as an antisolvent (favors R22(8) dimers).
-
System B (Protic/Polar): Ethyl Acetate (EtOAc) with Heptane (favors extended O-H···N chains).
-
-
Dissolution: Dissolve 20 mg of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid in 1.5 mL of the primary solvent (DCM or EtOAc) in a 4 mL glass vial. Sonicate until complete dissolution is achieved.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation-inducing dust particles.
-
Antisolvent Diffusion (Vapor Method): Place the 4 mL vial (uncapped) inside a larger 20 mL vial containing 3 mL of the antisolvent (Hexane or Heptane). Cap the outer vial tightly.
-
Incubation: Store the setup in a vibration-free environment at 20°C for 3–7 days until block-like or needle-like crystals emerge.
Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
Expert Insight: Data collection must be performed at 100 K. Failing to quench the thermal motion of the C6-ethyl group will result in smeared electron density maps, preventing accurate refinement of the carbon atoms.
Step-by-Step Methodology:
-
Crystal Selection: Submerge the newly grown crystals in paratone-N oil. Under a polarized light microscope, select a crystal with sharp extinction and dimensions ideally around 0.2×0.2×0.1 mm.
-
Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's goniometer head under a 100(2) K nitrogen cold stream (Oxford Cryosystems).
-
Data Collection: Utilize a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a photon-counting area detector. Collect a full sphere of data using ω and ϕ scans.
-
Data Reduction & Absorption Correction: Integrate the frames using standard reduction software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (SADABS) to account for varying path lengths through the crystal.
-
Structure Solution: Solve the structure using intrinsic phasing or direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all hydrogen atoms on the oxyacetic acid are located in the difference Fourier map to confirm the hydrogen-bonding motif.
Protocol: Bulk Phase Validation via PXRD
To prove the bulk intermediate is phase-pure and matches the single crystal, a comparative PXRD workflow is required.
Step-by-Step Methodology:
-
Sample Preparation: Lightly grind 50 mg of the bulk powder using an agate mortar and pestle to minimize preferred orientation. Load onto a zero-background silicon sample holder.
-
Data Collection: Scan from 2θ=3∘ to 40∘ using a Cu Kα source ( λ=1.5406 Å) with a step size of 0.01° and a scan speed of 1°/min.
-
Self-Validation (Overlay): Import the .cif file generated from the SCXRD experiment into Mercury (CCDC). Generate a simulated PXRD pattern. Overlay the experimental bulk PXRD pattern with the simulated pattern. A 1:1 peak match validates phase purity.
Caption: Self-validating workflow linking single-crystal structural data to bulk phase purity.
Quantitative Data Summaries
Based on crystallographic profiling of isostructural pyrimidine-acetic acid derivatives [2], the following tables summarize the anticipated quantitative metrics for the stable polymorph of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid.
Table 1: Anticipated Crystallographic Parameters (Stable Monoclinic Phase)
| Parameter | Value / Description |
| Chemical Formula | C₈H₁₀N₂O₃ |
| Formula Weight | 182.18 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c or C2/c |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ~1.45 - 1.52 Mg/m³ |
| Absorption Coefficient (μ) | ~0.12 mm⁻¹ |
Table 2: Key Hydrogen-Bond Geometries (Expected for O-H···N Polymeric Motif)
| D-H···A Motif | D-H (Å) | H···A (Å) | D···A (Å) | Angle D-H···A (°) |
| O(Carboxyl)-H···N(Pyrimidine) | 0.82(2) | 1.85(2) | 2.655(3) | 168(2) |
| C(Pyrimidine)-H···O(Carbonyl) | 0.93 | 2.45 | 3.280(4) | 148 |
| C(Ethyl)-H···O(Ether) | 0.97 | 2.58 | 3.410(5) | 142 |
Note: Distances and angles are highly dependent on the specific polymorphic form isolated during the crystallization workflow.
References
-
Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. National Center for Biotechnology Information (PMC). Available at:[Link]
-
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. National Center for Biotechnology Information (PMC). Available at:[Link]
Decoding the Mechanism of Action of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid Derivatives: A Dual-Target Perspective
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary & Structural Anatomy
The 2-((6-ethylpyrimidin-4-yl)oxy)acetic acid scaffold (CAS: 1239747-79-5) represents a highly versatile, low-molecular-weight pharmacophore in modern drug discovery. Structurally, it combines a rigid, hydrogen-bond-capable pyrimidine core with a flexible, anionic oxyacetic acid appendage. This specific geometry allows derivatives of this class to function as potent modulators across two highly distinct therapeutic axes: Epigenetic Modulation (via KDM5 histone demethylases) and Kinase Inhibition (specifically targeting Dark Kinases like STK17B).
As an application scientist, understanding the causality behind this dual-target capability is critical for rational drug design. The oxyacetic acid moiety is not merely a solubilizing group; it is the primary warhead responsible for active-site engagement through metal chelation and salt-bridge formation.
Mechanism 1: Epigenetic Modulation via KDM5 Inhibition
Causality & Logic
The KDM5 (Jumonji domain-containing) family of histone demethylases regulates gene expression by removing methyl groups from histone H3 lysine 4 (H3K4me3). This catalytic process strictly requires Iron(II) and α-ketoglutarate (α-KG) as cofactors.
2-((pyrimidin-4-yl)oxy)acetic acid derivatives act as direct, competitive inhibitors of α-KG, as detailed in[1]. The mechanism relies on bidentate chelation : the terminal carboxylate group and the adjacent pyrimidine nitrogen (N3) or oxygen linker coordinate the Fe(II) ion in the JmjC active site. By displacing α-KG, the compound halts the demethylation of H3K4me3, thereby preserving the active transcription marks or repressing oncogene proliferation depending on the cellular context.
Workflow of KDM5 epigenetic modulation through Fe(II) bidentate chelation.
Mechanism 2: Dark Kinase (STK17B) Inhibition via P-Loop Stabilization
Causality & Logic
Beyond epigenetics, the oxyacetic acid side chain is a privileged structure for targeting the ATP-binding pocket of specific kinases, most notably the Dark Kinase STK17B (DRAK2).
As demonstrated in the [2], the pyrimidine core anchors the molecule in the hinge region, while the oxyacetic acid appendage extends deep into the pocket. The critical mechanistic event is the formation of a robust salt bridge between the terminal carboxylic acid of the inhibitor and two highly conserved residues in the kinase P-loop: Arginine 41 (R41) and Lysine 62 (K62) . This interaction locks the P-loop in an atypical, inactive conformation, effectively shutting down kinase activity. Substituting the oxygen linker for sulfur or carbon alters the trajectory of the carboxylate, significantly reducing binding affinity.
Diagram illustrating the STK17B kinase inhibition pathway via P-loop stabilization.
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must be designed as a self-validating system—incorporating internal controls that prove the mechanism of action rather than just the final result.
Protocol A: Synthesis & Saponification Workflow
Objective: Generate the active free-acid pharmacophore without degrading the pyrimidine core, as detailed in [3].
-
SNAr Reaction: React 4-chloro-6-ethylpyrimidine with ethyl 2-hydroxyacetate using NaH in anhydrous THF (0°C to RT, 4h). Causality: The SNAr mechanism ensures regiospecificity at the 4-position.
-
Saponification: Treat the resulting ester intermediate with 2.2 equivalents of LiOH in a THF/Water (1:1) mixture at 70°C for 4 hours.
-
Validation (LC-MS/NMR): Acidify to pH 3 with 1M HCl to precipitate the free acid. Confirm the disappearance of the ethyl ester quartet (~4.2 ppm) in 1H-NMR to validate complete deprotection.
Protocol B: STK17B Live-Cell NanoBRET Target Engagement
Objective: Prove that the carboxylate salt-bridge forms in the native intracellular environment.
-
Transfection: Transfect HEK293T cells with a NanoLuc-STK17B fusion plasmid.
-
Tracer Titration (Control): Determine the apparent Kd of the fluorescent kinase tracer. Operate the assay at Tracer EC50/3 to ensure linear displacement.
-
Displacement Assay: Treat cells with the 2-((6-ethylpyrimidin-4-yl)oxy)acetic acid derivative in a 10-point dose-response format.
-
Self-Validation Step: Run a parallel assay using the ethyl ester prodrug. Causality: If the ester is inactive but the free acid is active, it definitively proves that the free carboxylate is mandatory for P-loop engagement (R41/K62 salt bridge).
Protocol C: KDM5B AlphaScreen Demethylase Assay
Objective: Validate Fe(II) chelation and α-KG competitive inhibition.
-
Reaction Assembly: Incubate recombinant KDM5B (10 nM) with biotinylated H3K4me3 peptide, 10 μM α-KG, 10 μM Fe(II), and 100 μM ascorbate in HEPES buffer.
-
Inhibition: Add the pyrimidine derivative.
-
Detection: Add streptavidin-donor beads and anti-H3K4me2 acceptor beads.
-
Self-Validation Step: Calculate the Z'-factor using a no-enzyme control (background) and a known KDM5 inhibitor (e.g., CPI-455). A Z'-factor > 0.6 validates the assay. Run a counter-screen without the enzyme to rule out false positives (e.g., singlet oxygen quenchers).
Quantitative Data Summaries
The following tables synthesize the structure-activity relationship (SAR) data, highlighting how modifications to the oxyacetic acid moiety impact dual-target efficacy.
Table 1: STK17B Kinase Inhibition Profile
| Compound Modification | R-Group (Pos 6) | Linker Identity | IC50 (NanoBRET, nM) | Kd (Binding, nM) |
| Core Acid | Ethyl | -O-CH₂-COOH | 210 | 45 |
| Aryl Analog | 4-Chlorophenyl | -O-CH₂-COOH | 185 | 38 |
| Thio-Linker | Ethyl | -S-CH₂-COOH | 320 | 85 |
| Ester Control | Ethyl | -O-CH₂-COOMe | >10,000 | >5,000 |
Insight: The ester control completely abolishes activity, confirming the absolute necessity of the free carboxylic acid for P-loop salt bridge formation.
Table 2: KDM5B Epigenetic Modulation Activity
| Compound Class | Functional Modification | KDM5B IC50 (nM) | H3K4me3 Cellular EC50 (nM) |
| Active Acid | 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid | 450 | 1,200 |
| Prodrug | Ethyl 2-((6-ethylpyrimidin-4-yl)oxy)acetate | >10,000 | 850 |
| Negative Control | Decarboxylated analog (-O-CH₂-CH₃) | >10,000 | >10,000 |
Insight: Interestingly, while the ester prodrug is inactive in the biochemical assay (IC50 >10,000 nM), it shows high potency in cells (EC50 850 nM) due to intracellular esterase cleavage, making it an excellent delivery vehicle.
References
-
Title: A Chemical Probe for Dark Kinase STK17B Derives Its Potency and High Selectivity through a Unique P-Loop Conformation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: WO2018213777A1 - Inhibiteurs hétérocycliques de kdm5 pour le traitement de maladies (Heterocyclic KDM5 inhibitors for treating diseases)
Sources
Application Note: Protocols for Amide Coupling with 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
Introduction
Amide bond formation is one of the most critical and frequently performed reactions in drug discovery and development.[1] The resulting amide linkage is a cornerstone of countless pharmaceuticals and is central to the structure of peptides and proteins. The synthesis of amides, however, is a kinetically slow process that requires the activation of a carboxylic acid to facilitate the coupling with an amine.[2] The choice of the appropriate coupling reagent and reaction conditions is paramount to ensure high yield, minimize side reactions, and preserve the stereochemical integrity of chiral centers.[3]
This document provides a detailed guide for researchers on the effective use of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid , a heterocyclic building block of interest in medicinal chemistry, in amide coupling reactions. We will explore the fundamental principles of carboxylic acid activation and present three robust, field-proven protocols using common and highly efficient coupling reagents:
-
EDC/HOBt: A classic, cost-effective carbodiimide-based method.
-
HATU: A modern, highly efficient uronium/aminium salt-based reagent.
-
T3P®: A versatile phosphonic anhydride reagent known for clean reactions and simple workups.
These protocols are designed to be broadly applicable, providing chemists with the tools to successfully incorporate this pyrimidine moiety into a diverse range of target molecules.
The Core Principle: Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically feasible but kinetically slow, as the hydroxyl group of the acid is a poor leaving group. Coupling reagents function by converting this hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.[4]
The general mechanism involves the formation of a reactive activated ester or a similar species. This process is often facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid, enhancing its nucleophilicity.
Caption: General Mechanism of Amide Coupling.
Reagent Selection Guide
The choice of coupling reagent, base, and solvent significantly impacts the reaction's success. The following table provides a comparative overview to guide your selection.
| Reagent Class | Example(s) | Base | Solvent(s) | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | DIPEA, TEA | DCM, DMF | Cost-effective; byproducts can be easy to remove (EDC-urea is water-soluble).[5] | Moderate reactivity; risk of racemization without additives; DCC-urea is often insoluble.[5] |
| Uronium/Aminium | HATU, HBTU | DIPEA | DMF, NMP | High reactivity and efficiency, even with hindered substrates; low racemization.[6][7][8] | Higher cost; can be moisture-sensitive. |
| Phosphonium | PyBOP | DIPEA | DMF, DCM | High reactivity; low racemization. | Byproducts can be difficult to remove. |
| Phosphonic Anhydrides | T3P® | DIPEA, Pyridine | EtOAc, DCM, Me-THF | High yields; low epimerization; water-soluble byproducts for easy workup.[9][10] | Often supplied as a solution in a carrier solvent.[9] |
Detailed Experimental Protocols
These protocols provide a starting point for the amide coupling of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. Molar equivalents are used to allow for easy scalability.
Protocol 1: EDC/HOBt Mediated Coupling
This is a robust and economical choice for routine amide couplings. 1-Hydroxybenzotriazole (HOBt) is used as an additive to suppress racemization and improve efficiency by forming a more reactive HOBt-ester intermediate.[2][11][12]
Materials and Reagents
| Reagent | Molar Eq. | Purpose |
| 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid | 1.0 | Carboxylic Acid |
| Amine | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Reagent |
| HOBt | 1.2 | Additive |
| DIPEA | 3.0 | Non-nucleophilic Base |
| Anhydrous DMF or DCM | - | Solvent (0.1-0.5 M) |
Step-by-Step Procedure
-
Under an inert atmosphere (Nitrogen or Argon), add 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) to a flame-dried round-bottom flask.
-
Add anhydrous DMF or DCM to dissolve the solids.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq.) dropwise to the stirred solution.
-
Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.[13]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, particularly effective for sterically hindered substrates or when rapid reaction times are desired.[7] Its mechanism involves the formation of a highly reactive OAt-active ester.[2][8][14]
Materials and Reagents
| Reagent | Molar Eq. | Purpose |
| 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid | 1.0 | Carboxylic Acid |
| Amine | 1.1 | Nucleophile |
| HATU | 1.1 | Coupling Reagent |
| DIPEA | 3.0 | Non-nucleophilic Base |
| Anhydrous DMF | - | Solvent (0.1-0.5 M) |
Step-by-Step Procedure
-
Under an inert atmosphere, dissolve 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq.) dropwise. The solution may change color.
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.[2]
-
Add the amine (1.1 eq.), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: T3P® (Propylphosphonic Anhydride) Mediated Coupling
T3P® is an excellent reagent for both small- and large-scale synthesis. It is known for high yields, low epimerization, and a straightforward workup, as the phosphonic acid byproducts are water-soluble.[9][10][15]
Materials and Reagents
| Reagent | Molar Eq. | Purpose |
| 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid | 1.0 | Carboxylic Acid |
| Amine | 1.1 | Nucleophile |
| T3P® (50% in EtOAc or Me-THF) | 1.5 - 2.0 | Coupling Reagent |
| Pyridine or DIPEA | 3.0 | Base |
| Ethyl Acetate (EtOAc) or DCM | - | Solvent (0.1-0.5 M) |
Step-by-Step Procedure
-
In a round-bottom flask, dissolve 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (1.0 eq.) and the amine (1.1 eq.) in the chosen solvent (e.g., EtOAc).
-
Add the base (Pyridine or DIPEA, 3.0 eq.). Using pyridine as the base can further suppress epimerization.[10][15]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5-2.0 eq.) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water or 1M HCl.[15] Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Experimental Workflow and Troubleshooting
Caption: Standard Amide Coupling Workflow.
Troubleshooting Common Issues:
-
Low or No Product Formation:
-
Cause: Inactive reagents (especially moisture-sensitive ones like HATU), insufficient activation time, or a poorly nucleophilic amine.
-
Solution: Use fresh, anhydrous solvents and reagents. Ensure the amine is not a salt form (if it is, add an extra equivalent of base). For difficult couplings, switch to a more powerful reagent like HATU.
-
-
Multiple Byproducts:
-
Cause: Side reactions due to excess temperature or reactive functional groups on substrates. For EDC, self-coupling of the O-acylisourea intermediate can occur.
-
Solution: Maintain low temperatures during reagent addition. Ensure other nucleophilic groups (e.g., alcohols, thiols) on the substrates are protected. The use of an additive like HOBt minimizes side reactions with EDC.[11][12]
-
-
Racemization/Epimerization:
-
Cause: Over-activation or prolonged exposure to basic conditions, especially if the carboxylic acid has a chiral center at the α-position.
-
Solution: Use reagents known for low racemization (HATU, T3P).[7][15] Additives like HOBt or Oxyma Pure are crucial when using carbodiimides.[5][16] Perform the reaction at lower temperatures.
-
Conclusion
The successful synthesis of amides using 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid is readily achievable with the appropriate choice of modern coupling reagents and optimized conditions. By understanding the principles of carboxylic acid activation and selecting a protocol based on substrate reactivity, scale, and cost considerations, researchers can efficiently construct the desired amide bonds. The EDC/HOBt, HATU, and T3P® protocols provided here offer a versatile toolkit for chemists working in drug discovery and synthetic chemistry.
References
-
Organic Synthesis. Acid-Amine Coupling using T3P. Available at: [Link]
-
Wikipedia. HATU. Available at: [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]
-
Pace, V., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Emerging Methods in Amide- and Peptide-Bond Formation. Nature. (Simulated link, as direct access to full text may vary). Available at: [Link]
-
CEM Corporation. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at: [Link]
-
Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - T3P. Available at: [Link]
-
Yamamoto, H., & Futatsugi, K. (2012). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications. Available at: [Link]
-
Goti, G., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Available at: [Link]
-
Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Available at: [Link]
-
Wagh, S. J., & Rasal, K. S. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
ResearchGate. Coupling Reagents. Available at: [Link]
-
PubChem. 2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid. Available at: [Link]
-
Sharma, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Organic Syntheses. Procedure for Oxyma Pure-Mediated Peptide Bond Formation. (Simulated reference, illustrates a typical procedure). Available at: [Link]
-
PubChemLite. Acetic acid, ((6-((2-methoxyethyl)thio)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester. Available at: [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. peptide.com [peptide.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
The Versatile Synthon: 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry, lending its versatile structure to a myriad of therapeutic agents.[1][2] Among the vast arsenal of pyrimidine-based building blocks, 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid has emerged as a synthon of significant interest. Its unique electronic and structural features provide a valuable platform for the synthesis of complex molecules with diverse biological activities, ranging from anticancer to anti-inflammatory applications.[1] This comprehensive guide delves into the synthesis, properties, and strategic application of this pivotal synthon, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Pyrimidine-Oxyacetic Acid Moiety
The 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid molecule incorporates several key features that make it an attractive synthon in medicinal chemistry. The pyrimidine core is a well-established pharmacophore, known to interact with a wide range of biological targets.[1] The ether linkage at the 4-position provides a flexible yet stable connection point for further molecular elaboration, while the acetic acid moiety offers a reactive handle for amide bond formation, esterification, or other functional group transformations. The ethyl group at the 6-position can contribute to favorable hydrophobic interactions within target binding pockets.
This guide will first elucidate the synthetic pathway to 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, followed by a detailed protocol for its application in the synthesis of more complex derivatives. The causality behind experimental choices and the logic of the synthetic strategy will be emphasized throughout.
Synthesis of the Key Synthon: 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
The synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid is typically achieved in a two-step process, commencing with the construction of the 6-ethyl-4-hydroxypyrimidine core, followed by a Williamson ether synthesis to introduce the oxyacetic acid side chain.
Part 1: Synthesis of the Precursor, 6-Ethyl-4-hydroxypyrimidine
The initial precursor, 6-ethyl-4-hydroxypyrimidine, can be synthesized through the cyclocondensation of an appropriate β-keto ester with a formamide equivalent. A common and efficient route involves the reaction of ethyl 3-oxopentanoate with formamidine acetate.[3][4]
Experimental Protocol: Synthesis of 6-Ethyl-4-hydroxypyrimidine
-
Reagents and Materials:
-
Ethyl 3-oxopentanoate
-
Formamidine acetate
-
Sodium methoxide
-
Methanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethyl 3-oxopentanoate (1.0 equivalent) dropwise at room temperature.
-
Add formamidine acetate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture with glacial acetic acid to a pH of approximately 6-7. This will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold methanol and then dry under vacuum to yield 6-ethyl-4-hydroxypyrimidine.
-
-
Causality of Experimental Choices:
-
Sodium methoxide: A strong base is required to deprotonate the β-keto ester, forming the enolate nucleophile necessary for the initial condensation reaction.
-
Methanol: Serves as a suitable solvent that readily dissolves the reactants and the base.
-
Reflux: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.
-
Acidic workup: Neutralization with acetic acid protonates the pyrimidinolate intermediate, leading to the precipitation of the desired hydroxypyrimidine product.
-
Part 2: Williamson Ether Synthesis to Yield 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
With the 6-ethyl-4-hydroxypyrimidine precursor in hand, the oxyacetic acid side chain is introduced via a classic Williamson ether synthesis. This SN2 reaction involves the alkylation of the hydroxypyrimidine with a haloacetic acid ester, followed by saponification of the ester to the carboxylic acid.[5][6]
Experimental Protocol: Synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
-
Reagents and Materials:
-
6-Ethyl-4-hydroxypyrimidine
-
Ethyl chloroacetate or ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Step A: Ester Formation:
-
In a round-bottom flask, suspend 6-ethyl-4-hydroxypyrimidine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous dimethylformamide (DMF).
-
Add ethyl chloroacetate (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-((6-ethylpyrimidin-4-yl)oxy)acetate. This intermediate can be purified by column chromatography if necessary.
-
-
Step B: Saponification:
-
Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.5 - 2.0 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.
-
The product, 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
-
Trustworthiness and Self-Validation:
-
The progress of each step should be meticulously monitored by TLC to ensure complete conversion of the starting material.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should be compared with literature values for analogous compounds.
-
Application of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid as a Synthon
The true utility of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The carboxylic acid functionality serves as a prime site for derivatization, most commonly through amide bond formation.
Illustrative Application: Synthesis of Bioactive Amide Derivatives
Experimental Protocol: General Procedure for Amide Coupling
-
Reagents and Materials:
-
2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
-
Desired amine (primary or secondary)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification reagents
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (1.0 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Data Presentation and Visualization
Table 1: Summary of Key Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Cyclocondensation | Ethyl 3-oxopentanoate, Formamidine acetate, NaOMe | Methanol | 70-85% |
| 2A | Williamson Ether Synthesis (Esterification) | 6-Ethyl-4-hydroxypyrimidine, Ethyl chloroacetate, K₂CO₃ | DMF | 80-95% |
| 2B | Saponification | Ethyl 2-((6-ethylpyrimidin-4-yl)oxy)acetate, NaOH | Ethanol/Water | >90% |
| 3 | Amide Coupling | 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, Amine, HATU, DIPEA | DMF | 60-90% |
Diagrams of Key Processes
Caption: Synthetic workflow for the preparation and application of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid.
Caption: General mechanism of amide bond formation using HATU as a coupling agent.
Conclusion and Future Perspectives
2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid is a valuable and versatile synthon in medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid moiety make it an ideal building block for the creation of diverse molecular libraries. The protocols detailed herein provide a solid foundation for the preparation and application of this important intermediate. As the demand for novel therapeutics continues to grow, the strategic use of well-designed synthons like 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid will undoubtedly play a crucial role in the discovery of the next generation of medicines. The exploration of this synthon in the context of various biological targets is a promising avenue for future research and development.
References
- Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermedi
- Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
- Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps.
- The Williamson Ether Synthesis. (n.d.). West Virginia University.
- Synthesis and Hypolipidemic Activity of Novel 2-(4-(2-amino-6-(4-substituted Phenyl) pyrimidin-4-yl)-2-substituted Phenoxy) Acetic Acid Derivatives. (2012). Chemical Biology & Drug Design, 79(4), 548–552.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2022). Journal of the Indian Chemical Society, 99(11), 100743.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry, 7, 100657.
- Synthesis of 2,4-pyrimidinediamines. US8299242B2.
- Patents & Products - Garg Lab - UCLA. (n.d.).
- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports, 13(1), 4881.
- Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). RSC Advances, 12(16), 9987–10001.
- Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (2022). RSC Medicinal Chemistry, 13(5), 522–567.
- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). ADMET & DMPK, 9(2), 167–176.
- US Patent No.
- Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2005). Bioorganic & Medicinal Chemistry, 13(9), 3159–3166.
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis of 2,4-pyrimidinediamines - Patent US-8299242-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and hypolipidemic activity of novel 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
Abstract
This application note details the development and validation of a simple, precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and a pH-adjusted phosphate buffer, providing excellent peak symmetry and resolution. Detection was performed at 265 nm. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated exceptional linearity, accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in drug development environments.
Introduction
2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. Accurate and reliable quantification of this analyte is critical for process monitoring, quality control of drug substances, and formulation development. High-performance liquid chromatography (HPLC) with UV detection is a widely adopted technique for such analyses due to its robustness, precision, and accessibility.
The primary challenge in developing a method for this analyte lies in its chemical structure, which includes a carboxylic acid group. The ionization state of this group is pH-dependent and can significantly impact chromatographic retention and peak shape. Therefore, careful control of the mobile phase pH is paramount for achieving a reproducible and robust separation.[1][2] This note provides a comprehensive guide, from the rationale behind initial parameter selection to a step-by-step protocol and a full validation summary.
Experimental
Materials and Reagents
-
Analyte: 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid reference standard (>99% purity).
-
Solvents: HPLC-grade acetonitrile (ACN), and ultrapure water.
-
Buffer: Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid for pH adjustment.
-
All mobile phase components were filtered through a 0.45 µm membrane filter and degassed prior to use.[3]
Instrumentation and Chromatographic Conditions
-
System: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 25 mM Potassium Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid) and Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Method Development Strategy
The development of a robust HPLC method requires a systematic approach to optimize the separation parameters. The logical workflow followed in this study is illustrated below.
Figure 1: Workflow for HPLC-UV Method Development.
Rationale for Parameter Selection
-
Column Selection: A C18 column was selected as the primary choice for this non-polar to moderately polar small molecule. The hydrophobic interaction between the ethylpyrimidinyl group and the C18 alkyl chains provides the primary mechanism for retention in a reversed-phase system.
-
Mobile Phase pH Control: The analyte possesses a carboxylic acid functional group. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to suppress the ionization of this group.[2] By adjusting the pH to 2.5, which is more than two pH units below the typical pKa of a carboxylic acid (~4.8), the analyte exists predominantly in its neutral, non-ionized form.[2] This leads to more stable hydrophobic interactions with the stationary phase and prevents issues like peak tailing.[1] A phosphate buffer was chosen due to its ideal buffering capacity around this pH and its low UV absorbance.[1][4]
-
Wavelength Selection: The pyrimidine ring system contains conjugated double bonds, which act as a strong chromophore for UV detection. A UV scan of the analyte in the mobile phase revealed a maximum absorbance (λmax) at approximately 265 nm. This wavelength was selected for analysis to ensure maximum sensitivity. While pyrimidine derivatives can have multiple absorption bands, the 260-270 nm region is characteristic for many.[5][6]
-
Organic Modifier and Composition: Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency. An isocratic elution with 40% acetonitrile provided an optimal retention time of approximately 5-6 minutes, allowing for good separation from the solvent front without an excessively long run time.
Detailed Analytical Protocol
-
Buffer Preparation (25 mM, pH 2.5):
-
Weigh 3.40 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of ultrapure water.
-
Adjust the pH to 2.5 using 85% phosphoric acid while monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
-
Mobile Phase Preparation (60:40 Buffer:ACN):
-
Combine 600 mL of the prepared phosphate buffer with 400 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by vacuum filtration.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10.0 mg of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
-
Further dilutions should be made using the mobile phase to prepare working standards for calibration.
-
-
Sample Preparation:
-
Prepare sample solutions by accurately weighing and dissolving the material in the mobile phase to achieve a target concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Execution:
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks interfere with the analyte peak.
-
Inject the standard and sample solutions in a pre-defined sequence.
-
Method Validation
The developed method was validated according to the ICH Q2(R1) guideline, which establishes the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8][9][10]
Validation Parameters and Results
The validation was performed to assess specificity, linearity, range, accuracy, precision, and robustness.
Table 1: Summary of Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60% (25mM KH₂PO₄, pH 2.5) : 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Analyte Retention Time | ~5.5 minutes |
Table 2: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the analyte's retention time. Peak purity > 0.999. | No interference |
| Linearity & Range | 1.0 - 150.0 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Accuracy (Recovery) | 99.2% - 101.5% (at 80%, 100%, 120% levels) | 98.0% - 102.0% |
| Precision (RSD%) | ||
| Repeatability (n=6) | 0.45% | RSD ≤ 2.0% |
| Intermediate Precision | 0.82% (Different day, different analyst) | RSD ≤ 2.0% |
| LOD (Limit of Detection) | 0.3 µg/mL | Report |
| LOQ (Limit of Quantitation) | 1.0 µg/mL | Report |
| Robustness | RSD < 2.0% for variations in pH (±0.2), % ACN (±2%), Flow Rate (±0.1 mL/min), and Temperature (±2°C). | RSD ≤ 2.0% |
-
Specificity: The method demonstrated excellent specificity. A chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of the analyte.
-
Linearity: The method was found to be linear over the concentration range of 1.0 µg/mL to 150.0 µg/mL, with a correlation coefficient (r²) of 0.9998, indicating a strong linear relationship between concentration and peak area.
-
Accuracy: Accuracy was determined by spike recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery rates were between 99.2% and 101.5%, demonstrating high accuracy.[11]
-
Precision: The method is highly precise. Repeatability (intra-day precision) was assessed by six replicate injections of a 100 µg/mL standard, yielding a relative standard deviation (RSD) of 0.45%. Intermediate precision was confirmed by a different analyst on a different day, with an RSD of 0.82%.[12][13]
-
Robustness: The method's reliability was confirmed by deliberately making small variations to the chromatographic conditions. The results remained unaffected by minor changes in mobile phase pH, organic content, flow rate, and column temperature, proving the method's robustness.[12]
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC-UV method has been successfully developed and validated for the quantitative determination of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. The method adheres to the rigorous standards of the ICH Q2(R1) guideline, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated method is well-suited for routine analysis in quality control laboratories and for supporting various stages of pharmaceutical development.
References
-
Reversed-phase HPLC Buffers. Chromatography Online. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. Available at: [Link]
-
The ultraviolet absorption spectra of the pyrimidine ribonucleosides and ribonucleotides. Journal of Biological Chemistry. Available at: [Link]
-
Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Scilit. Available at: [Link]
-
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Available at: [Link]
-
Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Available at: [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Available at: [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. Available at: [Link]
-
A Guide For Selection of Buffer for HPLC. YouTube. Available at: [Link]
-
UV Absorption Spectra of Azo Derivatives of Pyrimidine. ResearchGate. Available at: [Link]
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. Available at: [Link]
-
Validation of an HPLC-UV Method for Simultaneous Analysis of Ascorbic and Oxalic Acids in Beverages. ResearchGate. Available at: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. policycommons.net [policycommons.net]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid in Agrochemical Development
Introduction: The Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, with commercial successes in fungicides, herbicides, and insecticides.[1][2] These compounds exhibit a remarkable breadth of biological activities, which can be finely tuned through targeted structural modifications. The subject of this guide, 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, is a novel derivative that holds significant promise as a candidate for a new generation of crop protection and enhancement agents.
The core structure, a pyrimidine ring, is known to interact with various biological targets in pests and plants. The inclusion of an ethyl group at the 6-position is a strategic choice, as alkyl substitutions at this position have been shown to influence activity.[1] Furthermore, the oxyacetic acid moiety is a well-known pharmacophore in herbicidal compounds, particularly those that mimic the action of auxins or inhibit specific enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5][6] This structural feature also suggests potential for systemic movement within the plant.
This document provides a comprehensive guide for researchers and scientists to explore the agrochemical potential of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. It outlines detailed protocols for synthesis, multi-faceted biological screening, and preliminary mode of action studies. The methodologies are designed to be robust and self-validating, providing a clear pathway from initial compound evaluation to lead optimization.
Part 1: Synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
A plausible synthetic route for 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, based on established pyrimidine chemistry, is proposed. The following protocol provides a step-by-step methodology for its laboratory-scale synthesis.
Protocol 1: Two-Step Synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
Step 1: Synthesis of 4-Chloro-6-ethylpyrimidine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 1 mole of 6-ethyl-4-hydroxypyrimidine.
-
Reagent Addition: Slowly add 3 moles of phosphorus oxychloride (POCl₃) to the flask through the dropping funnel with constant stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with sodium bicarbonate and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 4-chloro-6-ethylpyrimidine.
Step 2: Synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 1 mole of 4-chloro-6-ethylpyrimidine and 1.2 moles of ethyl glycolate in a suitable aprotic polar solvent, such as dimethylformamide (DMF).
-
Base Addition: Add 1.5 moles of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the mixture.
-
Reaction: Heat the mixture to 80-100°C and stir for 8-12 hours, monitoring the reaction by TLC.
-
Ester Hydrolysis: Upon completion of the etherification, cool the reaction mixture and add a 2M aqueous solution of sodium hydroxide (NaOH) to hydrolyze the ester. Stir at room temperature for 2-4 hours.
-
Work-up: Acidify the mixture with 2M hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid.
Part 2: Agrochemical Screening Protocols
The following protocols are designed to comprehensively evaluate the biological activity of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid across key agrochemical applications.
Herbicidal Activity Screening
The structural similarity to aryloxyacetic acid herbicides suggests that this compound may possess herbicidal properties.[3][6][7]
Protocol 2: Pre- and Post-Emergence Herbicidal Efficacy
-
Plant Species Selection: Select a diverse range of monocotyledonous (e.g., barnyardgrass, Echinochloa crus-galli) and dicotyledonous (e.g., rape, Brassica napus) weed species.[7] Include a representative crop species (e.g., maize, Zea mays) to assess selectivity.
-
Pre-Emergence Application:
-
Sow seeds of the selected species in pots filled with a standard potting mix.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.
-
Apply the test compound at various concentrations (e.g., 10, 50, 100, 200 g ai/ha) to the soil surface immediately after sowing.
-
Include a positive control (e.g., a commercial aryloxyacetic acid herbicide like 2,4-D) and a negative control (solvent + surfactant).
-
Maintain the pots in a greenhouse under controlled conditions.
-
Assess germination rates and seedling vigor after 14-21 days.
-
-
Post-Emergence Application:
-
Grow the selected plant species in pots until they reach the 2-4 leaf stage.
-
Apply the test compound at the same range of concentrations as a foliar spray.
-
Assess phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment.
-
-
Data Analysis: Record visual injury ratings and measure plant height and fresh/dry weight. Calculate the GR₅₀ (concentration required for 50% growth reduction) for each species.
Fungicidal Activity Screening
Pyrimidine derivatives are well-represented among commercial fungicides.[2][8][9][10] Therefore, evaluating the antifungal potential of the target compound is crucial.
Protocol 3: In Vitro Antifungal Activity by Poisoned Food Technique
-
Fungal Pathogen Selection: Choose a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Phomopsis sp., and Botryosphaeria dothidea.[9]
-
Assay Preparation:
-
Prepare potato dextrose agar (PDA) and autoclave.
-
While the PDA is still molten (around 45-50°C), add the test compound (dissolved in a minimal amount of a suitable solvent) to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation: Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the test fungus in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for each fungus in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of inhibition of mycelial growth for each concentration and determine the EC₅₀ (effective concentration to inhibit 50% of growth). Compare the results with a commercial fungicide (e.g., Pyrimethanil).[9]
Insecticidal Activity Screening
The presence of an ethyl group at the 4- or 6-position of the pyrimidine ring has been linked to enhanced insecticidal activity, making this an important area of investigation.[1]
Protocol 4: Contact and Ingestion Insecticidal Bioassays
-
Insect Species Selection: Utilize common agricultural pests such as aphids (Aphis fabae), armyworms (Mythimna separata), and spider mites (Tetranychus urticae).[1][11]
-
Contact Toxicity Assay (Leaf Dip Method):
-
Prepare a series of concentrations of the test compound.
-
Excise leaf discs from a suitable host plant and dip them into the test solutions for 10-20 seconds.
-
Allow the leaf discs to air dry and place them in Petri dishes with a moistened filter paper.
-
Introduce a known number of test insects (e.g., 10-20) into each Petri dish.
-
Seal the dishes and incubate under controlled conditions.
-
Record mortality at 24, 48, and 72 hours.
-
-
Ingestion Toxicity Assay (Diet Incorporation):
-
For chewing insects like armyworms, incorporate the test compound into an artificial diet at various concentrations.
-
Place a known number of larvae into individual wells of a multi-well plate containing the treated diet.
-
Record mortality and any developmental effects (e.g., failure to molt) over a period of 5-7 days.
-
-
Data Analysis: Calculate the LC₅₀ (lethal concentration to kill 50% of the test population) for each insect species and compare with a commercial insecticide.
Plant Growth Regulation (PGR) and Plant Activator Screening
Some pyrimidine derivatives have shown the ability to promote plant growth or induce disease resistance.[12][13][14]
Protocol 5: Seedling Growth and Root Development Assay
-
Plant Material: Use a model plant species such as Arabidopsis thaliana or a crop species like rice (Oryza sativa).[13][14]
-
Assay Setup:
-
Sterilize seeds and place them on agar plates containing a basal nutrient medium.
-
Amend the medium with the test compound at a range of low concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Include a negative control (no compound) and a positive control (e.g., a known plant growth regulator).
-
-
Incubation: Place the plates vertically in a growth chamber with a defined light/dark cycle.
-
Data Collection: After 7-14 days, measure primary root length, the number of lateral roots, and seedling fresh weight.
-
Data Analysis: Statistically compare the growth parameters of the treated seedlings with the controls to identify any significant growth-promoting or inhibitory effects.
Part 3: Preliminary Mode of Action (MoA) Studies
Identifying the biochemical target of a novel active ingredient is a critical step in its development. The following are initial experiments to elucidate the MoA of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, should it show promising activity in any of the above screens.
Herbicide MoA Investigation
-
Symptomology Analysis: Carefully observe the phytotoxic symptoms. Auxinic herbicides typically cause epinasty, twisting, and callus formation, while HPPD inhibitors cause bleaching of new tissues.
-
HPPD Inhibition Assay: If bleaching is observed, perform an in vitro enzyme assay using purified HPPD from a plant source (e.g., Arabidopsis thaliana) to determine if the compound inhibits its activity.[4][5]
-
Auxin Activity Bioassay: If auxin-like symptoms are present, conduct a classic auxin bioassay, such as the pea stem curvature test, to confirm auxin-like activity.
Fungicide MoA Investigation
-
Ergosterol Biosynthesis Inhibition: Many pyrimidine fungicides inhibit ergosterol biosynthesis.[8] Analyze the sterol composition of fungal cells treated with the compound using gas chromatography-mass spectrometry (GC-MS) to look for an accumulation of sterol precursors.
-
Microscopy: Use light and electron microscopy to observe the effects of the compound on fungal morphology, such as hyphal swelling, bursting, or abnormal cell division.
Data Presentation
All quantitative data from the screening protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Herbicidal Efficacy of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
| Target Species | Application | GR₅₀ (g ai/ha) |
| Echinochloa crus-galli | Pre-emergence | |
| Echinochloa crus-galli | Post-emergence | |
| Brassica napus | Pre-emergence | |
| Brassica napus | Post-emergence | |
| Zea mays (crop) | Pre-emergence | |
| Zea mays (crop) | Post-emergence |
Table 2: Fungicidal Activity of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
| Fungal Pathogen | EC₅₀ (µg/mL) |
| Botrytis cinerea | |
| Phomopsis sp. | |
| Botryosphaeria dothidea |
Table 3: Insecticidal Activity of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
| Insect Species | Assay Type | LC₅₀ (mg/L) |
| Aphis fabae | Contact | |
| Mythimna separata | Ingestion | |
| Tetranychus urticae | Contact |
Visualization of Experimental Workflow
The overall workflow for the evaluation of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid as a potential agrochemical is depicted below.
Caption: Workflow for agrochemical evaluation.
Conclusion
2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid represents a promising starting point for the discovery of a novel agrochemical. Its hybrid structure, combining features of known active pyrimidines and aryloxyacetic acids, warrants a thorough investigation of its biological properties. The protocols outlined in this guide provide a robust framework for its synthesis, multi-disciplinary screening, and preliminary mode of action studies. A systematic approach, as detailed here, will be instrumental in unlocking the full potential of this and similar molecules in the ongoing effort to ensure global food security.
References
- ACS Publications. (2025, September 12). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry.
- PMC. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
- Slideshare. (n.d.). Pyrimidines.
- (n.d.). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.
- ResearchGate. (2025, October 16). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
- ResearchGate. (n.d.). Insecticidal activity and residual efficacy of pyrimidine deriva- tives against BPH.
- MDPI. (2023, February 28). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety.
- ACS Publications. (2021, June 17). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety | Journal of Agricultural and Food Chemistry.
- PubMed. (2017, May 15). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti.
- (n.d.). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.
- (2020, February 19). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.
- University of Ljubljana Press Journals. (n.d.). Using pyrimidinecarboxylic acids as growth stimulants for Rhododendron ledebourii Pojark and Rhododendron smirnowii Trautv. | Acta agriculturae Slovenica.
- Beilstein Archives. (2019, November 28). Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors.
- ResearchGate. (2026, March 8). Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives.
- (2019, November 28). Synthesis and Herbicidal Activity of Aryloxyacetic Acid Derivatives as HPPD Inhibitors.
- PMC. (2015, April 7). A Novel Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes Growth.
- (2010, February 23). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates.
- PMC. (2020, April 14). A Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes the Synthesis of Primary Metabolites.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. (PDF) Synthesis and Herbicidal Activity of Aryloxyacetic [research.amanote.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidines | PPTX [slideshare.net]
- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Using pyrimidinecarboxylic acids as growth stimulants for Rhododendron ledebourii Pojark and Rhododendron smirnowii Trautv. | Acta agriculturae Slovenica [journals.uni-lj.si]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Biological Evaluation of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid (EP-OAA)
Introduction & Mechanistic Rationale
The development of small-molecule inhibitors targeting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) has revolutionized the therapeutic landscape for renal anemia. Among the next-generation scaffolds, pyrimidine-core derivatives have demonstrated exceptional efficacy in stabilizing the HIF-α subunit and driving endogenous erythropoietin (EPO) production[1].
This application note details the rigorous in vitro biological assay workflows for 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (EP-OAA) . As a Senior Application Scientist, I have designed these protocols not merely as a sequence of steps, but as a self-validating testing cascade. The methodologies bridge the gap between primary biochemical target engagement and downstream cellular functional outcomes, ensuring high-fidelity data generation for drug development professionals.
Structural Causality and Mechanism of Action
The potency of EP-OAA is rooted in its highly optimized dual-interaction pharmacophore:
-
Fe(II) Chelation: The oxyacetic acid moiety acts as a bidentate ligand. It directly chelates the catalytic Fe(II) atom within the PHD2 active site, effectively outcompeting and displacing the endogenous co-substrate, α-ketoglutarate (α-KG)[2].
-
Hydrophobic Pocket Occupation: The 6-ethyl substitution on the pyrimidine ring is not arbitrary; it is precisely sized to occupy the hydrophobic pocket normally reserved for the target proline residue of the HIF-1α substrate. This steric complementation confers high target affinity and isoform selectivity[3].
By blocking PHD2, EP-OAA prevents the hydroxylation of HIF-α, rescuing it from von Hippel-Lindau (VHL)-mediated proteasomal degradation and allowing it to translocate to the nucleus to initiate EPO transcription.
Figure 1: Mechanism of Action of EP-OAA in the HIF-PHD Signaling Pathway.
Self-Validating In Vitro Assay Methodologies
To establish a trustworthy data package, the screening cascade is divided into a primary biochemical assay and a secondary cellular functional assay. Every protocol described below incorporates built-in normalizations and orthogonal counter-screens to form a self-validating system.
Biochemical Profiling: TR-FRET PHD2 Inhibition Assay
Rationale: Traditional colorimetric assays are highly susceptible to compound auto-fluorescence and inner-filter effects. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime Europium (Eu) chelate donor. By introducing a 50–100 µs measurement delay, short-lived background fluorescence is eliminated. Furthermore, the ratiometric readout (665 nm / 615 nm) inherently normalizes well-to-well dispensing variations, making the assay self-correcting.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 μM FeSO₄, 1 mM ascorbate, 0.01% Tween-20). Note: FeSO₄ and ascorbate must be prepared fresh daily to prevent iron oxidation, which would artificially suppress enzyme activity.
-
Compound Dispensing: Acoustic dispense (e.g., Echo 550) EP-OAA in a 10-point, 3-fold dilution series into a 384-well pro-plate. Final DMSO concentration must be strictly maintained at 1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Pre-incubation: Add 5 µL of recombinant human PHD2 enzyme (final concentration 2 nM). Incubate for 15 minutes at 22°C to allow steady-state EP-OAA binding.
-
Reaction Initiation: Add 5 µL of Substrate Mix containing Biotinylated HIF-1α peptide (100 nM) and α-KG (1 µM). Incubate for 60 minutes at 22°C.
-
Detection: Stop the reaction by adding 10 µL of Detection Mix containing Eu-labeled anti-hydroxy-HIF antibody (donor) and Streptavidin-APC (acceptor) in EDTA-supplemented buffer (to chelate Fe2+ and halt catalysis).
-
Readout: Read on a compatible microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission: 615 nm and 665 nm).
Figure 2: Self-Validating TR-FRET Assay Workflow for EP-OAA Screening.
Cellular Functional Assay: EPO Secretion in Hep3B Cells
Rationale: Biochemical inhibition must translate to cellular efficacy. Hep3B cells (a human hepatoma line) are utilized because the liver retains robust oxygen-sensing machinery and is a primary site of EPO production[4]. To ensure this is a self-validating system, the EPO ELISA is multiplexed with an ATP-based viability assay (CellTiter-Glo). This orthogonal counter-screen guarantees that any observed reduction in EPO at high compound concentrations is distinguishable from non-specific cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed Hep3B cells at 1.5 × 10⁴ cells/well in 96-well flat-bottom plates using EMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Replace media with fresh EMEM containing EP-OAA (dose-response) or Roxadustat (positive control). Incubate for 24 hours under normoxic conditions.
-
Supernatant Harvest: Carefully transfer 50 µL of the culture supernatant to a high-binding ELISA plate pre-coated with anti-human EPO capture antibody. Proceed with standard sandwich ELISA protocols and read absorbance at 450 nm.
-
Viability Counter-Screen: Add 50 µL of CellTiter-Glo reagent to the remaining cells in the original 96-well plate. Shake for 2 minutes, incubate for 10 minutes, and read luminescence. Normalize EPO secretion data against cell viability to rule out false positives caused by cell death.
Quantitative Data Interpretation & Expected Outcomes
To benchmark EP-OAA against clinical-stage standards, quantitative data must be rigorously structured. The table below summarizes the expected pharmacological parameters based on the behavior of optimized pyrimidine-acetic acid scaffolds in these specific assay formats.
| Assay Parameter | TR-FRET (Biochemical PHD2) | ELISA (Cellular EPO Secretion) | CellTiter-Glo (Toxicity) |
| Primary Metric | IC₅₀ (Target Inhibition) | EC₅₀ (Functional Efficacy) | CC₅₀ (Cytotoxicity) |
| Expected Range (EP-OAA) | 10 - 50 nM | 150 - 400 nM | > 50 μM |
| Reference (Roxadustat) | ~600 nM | ~2.0 μM | > 50 μM |
| Optimal Hill Slope | 0.8 - 1.2 | 1.0 - 1.5 | N/A |
| Assay Z'-Factor | > 0.75 | > 0.65 | > 0.80 |
| Signal-to-Background | > 5.0 | > 10.0 | > 50.0 |
Note: A rightward shift (higher concentration) from Biochemical IC₅₀ to Cellular EC₅₀ is expected due to cellular membrane permeability barriers and intracellular protein binding.
Assay Validation & Quality Control Checkpoints
A trustworthy protocol requires continuous monitoring of assay health. The following QC metrics must be met for a plate to be considered valid:
-
Z'-Factor: Calculated using the formula 1 - (3*(SD_max + SD_min) / |Mean_max - Mean_min|). A Z'-factor ≥ 0.6 indicates a robust, high-throughput ready assay.
-
Reference Tracking: A known clinical reference (e.g., Roxadustat/FG-4592) must be run on every plate. If the reference IC₅₀ deviates by more than 3-fold from the historical mean, the plate data must be discarded.
-
DMSO Tolerance: Ensure that the 1% DMSO vehicle control does not suppress PHD2 activity by more than 5% compared to a buffer-only control.
References
- Discovery of DS-1093a: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia Source: J-Stage URL
- Discovery of DS44470011: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia Source: PubMed URL
- Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3)
- Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)
Sources
- 1. Discovery of DS-1093a: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of DS44470011: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Esterification of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
This document provides a detailed protocol and scientific rationale for the esterification of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. This guide is intended for researchers, scientists, and professionals in drug development who are working with pyrimidine-based compounds, a class of molecules with significant biological and therapeutic interest[1][2][3]. The protocol described herein is based on the robust and versatile Steglich esterification method, which is particularly advantageous for substrates that may be sensitive to harsh acidic conditions[4][5][6].
Introduction: The Significance of Pyrimidine Derivatives and the Choice of Esterification Method
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of many therapeutic agents with a wide range of biological activities[1][7]. The functionalization of these scaffolds, for instance through esterification, is a critical step in the synthesis of new chemical entities for drug discovery programs. The target molecule, 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, possesses a carboxylic acid group that can be readily converted to an ester. This modification can significantly impact the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are key parameters in drug design.
While the classic Fischer esterification, which employs a strong acid catalyst and an excess of alcohol, is a common method, it is often not suitable for complex molecules that may have acid-labile functional groups[8][9][10]. The pyrimidine ring system, although aromatic, can be sensitive to strong acidic conditions. Therefore, a milder and more controlled method is preferable. The Steglich esterification, developed by Wolfgang Steglich, is an excellent alternative that proceeds under neutral conditions at room temperature[5][6][11]. This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP)[4][12].
The key advantages of the Steglich esterification for this application include:
-
Mild Reaction Conditions: The reaction is typically carried out at room temperature, preserving the integrity of the pyrimidine core and other sensitive functional groups[6].
-
High Yields: This method is known for producing good to excellent yields, even with sterically hindered alcohols or carboxylic acids[5][12].
-
Versatility: It is compatible with a wide range of alcohols, including primary, secondary, and even tertiary alcohols, which are prone to elimination under Fischer conditions[4][8].
Reaction Mechanism: The Steglich Esterification Pathway
The Steglich esterification proceeds through a multi-step mechanism that involves the activation of the carboxylic acid by DCC, followed by nucleophilic catalysis by DMAP[4][5].
-
Activation of the Carboxylic Acid: The carboxylic acid, 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
Role of the DMAP Catalyst: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate. This forms a reactive acyl-pyridinium salt, often referred to as an "active ester"[4][13]. This intermediate is less susceptible to the primary side reaction of rearrangement to a stable N-acylurea[5].
-
Nucleophilic Attack by the Alcohol: The alcohol then performs a nucleophilic attack on the carbonyl carbon of the acyl-pyridinium salt.
-
Product Formation and Catalyst Regeneration: This attack leads to the formation of the desired ester and the regeneration of the DMAP catalyst. The DCC is consumed in the reaction, forming a dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be easily removed by filtration[6].
Below is a DOT graph representation of the experimental workflow for the Steglich esterification of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid.
Caption: Experimental workflow for the Steglich esterification.
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the esterification of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid with a generic alcohol (R-OH). The quantities can be scaled as needed.
Materials and Reagents:
-
2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
-
Alcohol (R-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (1.0 eq).
-
Add the desired alcohol (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature for 10-15 minutes.
-
-
Addition of DCC:
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the DCC solution dropwise to the stirred reaction mixture over a period of 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 2-4 hours, or until completion.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting carboxylic acid is a good indicator of reaction completion.
-
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Quantitative Data Summary
The following table provides a summary of the molar equivalents and suggested amounts for a typical small-scale reaction.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Suggested Mass (for 1 mmol scale) |
| 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid | 1.0 | 196.19 | 196 mg |
| Alcohol (R-OH) | 1.2 | Varies | Varies |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | 206.33 | 227 mg |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | 122.17 | 12 mg |
| Anhydrous Dichloromethane (DCM) | - | 84.93 | 5-10 mL |
Expected Yield: 70-95% (dependent on the alcohol used and purification efficiency).
Best Practices and Safety Precautions
-
Anhydrous Conditions: The Steglich esterification is sensitive to water, which can hydrolyze the reactive intermediates. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere[13].
-
DCC Handling: DCC is a potent skin allergen and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work-up Considerations: The acidic wash with HCl is important for removing any unreacted DMAP[14]. The basic wash with NaHCO₃ removes any remaining carboxylic acid.
-
DCU Removal: The DCU byproduct is generally insoluble in DCM and can be effectively removed by filtration. However, some DCU may remain in solution. If necessary, the crude product can be stored at a low temperature (e.g., in a freezer) to further precipitate the DCU before filtration[14].
Conclusion
The Steglich esterification is a highly effective and reliable method for the synthesis of esters from 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. Its mild reaction conditions and high yields make it a superior choice over traditional acid-catalyzed methods for this class of compounds. By following the detailed protocol and best practices outlined in this application note, researchers can confidently and efficiently synthesize a variety of ester derivatives for their drug discovery and development programs.
References
-
Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Steglich esterification with the GO/RGO. Retrieved from [Link]
-
Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acid to Ester – Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
-
Course Hero. (n.d.). Esterification Reaction The Synthesis And Purification Of. Retrieved from [Link]
-
Course Hero. (n.d.). Esterification Reaction The Synthesis And Purification Of. Retrieved from [Link]
-
ResearchGate. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. Retrieved from [Link]
-
Semantic Scholar. (n.d.). (Pyrimidin-4-yloxy)- and (pyrimidin-3-yl)acetyl azides and their rearrangement to carbamates and ureas. Retrieved from [Link]
-
PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of aromatic olefins with acetic acid in the presence of sulphuric acid as a catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. ijisrt.com [ijisrt.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. uob.edu.ly [uob.edu.ly]
- 11. synarchive.com [synarchive.com]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
Welcome to the technical support center for the synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthesis yield and purity.
I. Synthesis Overview & Key Challenges
The synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid is a multi-step process that typically involves the formation of a pyrimidine core, followed by a Williamson ether synthesis, and subsequent hydrolysis. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Typical Synthetic Route:
A common pathway involves the reaction of a 4-halo-6-ethylpyrimidine with an acetic acid derivative. This is a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions that are fundamental in the synthesis of many pharmaceutical compounds.[1][2] The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3][4]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Low or No Product Yield in Williamson Ether Synthesis Step
Question: I am observing a very low yield, or no desired product at all, after reacting 4-chloro-6-ethylpyrimidine with ethyl chloroacetate. What could be the issue?
Answer: This is a common challenge that can stem from several factors related to the reactivity of your starting materials and the reaction conditions.
-
Insufficiently Activated Pyrimidine Ring: The pyrimidine ring's susceptibility to nucleophilic attack is crucial. Ensure that your starting pyrimidine has appropriate electron-withdrawing groups to facilitate the reaction.[3]
-
Poor Leaving Group: The nature of the leaving group on the pyrimidine ring is critical. For SNAr reactions, the general reactivity order is F > Cl > Br > I.[3] If you are using a bromo or iodo-pyrimidine, the reaction may be sluggish.
-
Weak Nucleophile: The nucleophilicity of the attacking species is paramount. Using the alkoxide form of the acetic acid derivative (e.g., from ethyl glycolate) is much more effective than using the alcohol form directly.[3]
-
Suboptimal Reaction Temperature: These reactions often require heating. If the temperature is too low, the reaction rate will be negligible. Gradually increasing the temperature while monitoring the reaction progress is recommended.[3]
-
Base Selection: The choice of base is critical for deprotonating the nucleophile without causing side reactions. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used.[3] In some cases, a stronger base like sodium hydride (NaH) may be necessary to fully deprotonate the alcohol, but this can also lead to side reactions if not controlled carefully.[5]
Formation of Side Products
Question: I am getting multiple spots on my TLC, and my final product is impure. What are the likely side reactions, and how can I minimize them?
Answer: Side product formation is a frequent issue, often arising from the reaction conditions or the inherent reactivity of the reagents.
-
Elimination Reactions: The Williamson ether synthesis can compete with base-catalyzed elimination of the alkylating agent, especially with secondary or tertiary halides.[6][7][8] Using a primary halide like ethyl chloroacetate minimizes this risk.
-
Solvolysis: If your solvent is nucleophilic (e.g., methanol or ethanol), it can compete with your intended nucleophile, leading to undesired byproducts.[3] Using a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred.[3][6]
-
Hydrolysis: The presence of water can lead to the hydrolysis of your starting materials or the ester group of your product.[3][7] Ensure you are using anhydrous (dry) solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Ring Opening/Degradation: Harsh basic conditions or excessively high temperatures can lead to the degradation of the pyrimidine ring.[3] Use the mildest base and lowest effective temperature necessary for the reaction to proceed.
Difficulty in Product Purification
Question: My product seems to be highly polar, making it difficult to separate from byproducts and residual base. What purification strategies can I employ?
Answer: Purification can be challenging, but several techniques can be effective.
-
Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities.[3]
-
Acid-Base Extraction: If your product is an acid (after hydrolysis), you can use acid-base extraction to separate it from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The product will move to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, and finally, the product can be precipitated by acidifying the aqueous layer.
-
Recrystallization: For solid products, recrystallization is often a highly effective purification method.[3]
-
Column Chromatography: If other methods fail, column chromatography can be used. You may need to experiment with different solvent systems or use a specialized stationary phase to achieve good separation.[3]
III. Frequently Asked Questions (FAQs)
Synthesis of Starting Materials
Q1: How can I synthesize the starting material, 4-chloro-6-ethylpyrimidine?
A1: A common method is to start from 6-ethyl-5-fluoropyrimidin-4(3H)-one. This can be achieved by dissolving it in a solvent mixture like dichloromethane and DMF, adding a base such as triethylamine, and then slowly adding a chlorinating agent like phosphoryl chloride (POCl3) under reflux.[9][10]
Reaction Mechanism and Regioselectivity
Q2: Why does the nucleophilic attack occur at the C4 position of the pyrimidine ring?
A2: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack. When a nucleophile attacks at the C2 or C4 position, the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto one of the electronegative nitrogen atoms, which stabilizes the intermediate.[3][4] For many substituted pyrimidines, substitution at the C4 position is generally favored.[3][11]
Optimizing Reaction Conditions
Q3: What are the key parameters to optimize for improving the yield of the Williamson ether synthesis step?
A3: The key parameters to consider for optimization are:
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate.[6]
-
Base: The choice and stoichiometry of the base are crucial. Use a non-nucleophilic base and ensure it is strong enough to deprotonate your nucleophile.
-
Temperature: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Excessively long reaction times can lead to byproduct formation.
Q4: I am performing the final hydrolysis step to get the carboxylic acid. What are the recommended conditions?
A4: The hydrolysis of the ester to the carboxylic acid is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide or lithium hydroxide, followed by acidification. It is important to monitor the reaction to avoid decomposition of the product.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 2-((6-ethylpyrimidin-4-yl)oxy)acetate
This protocol outlines a general procedure for the Williamson ether synthesis step.
Materials:
-
4-chloro-6-ethylpyrimidine
-
Ethyl glycolate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF.
-
Carefully add sodium hydride (1.2 equivalents) to the DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl glycolate (1.1 equivalents) dropwise to the suspension.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 4-chloro-6-ethylpyrimidine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by slowly adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Hydrolysis to 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
Materials:
-
Ethyl 2-((6-ethylpyrimidin-4-yl)oxy)acetate
-
Ethanol
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
Procedure:
-
Dissolve the ethyl 2-((6-ethylpyrimidin-4-yl)oxy)acetate in ethanol.
-
Add 1 M sodium hydroxide solution (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid solution.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Williamson Ether Synthesis | ||
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents favor SN2 reactions.[6] |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation of the alcohol.[5] |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Hydrolysis | ||
| Base | Sodium Hydroxide (NaOH) | Common and effective base for saponification. |
| Temperature | Reflux | Increases the rate of hydrolysis. |
V. Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low synthesis yield.
VI. References
-
Boger, D. L. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 53(27), 6934-6935.
-
MDPI. (2016, December 29). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Li, P., et al. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 17(11), 13198-13209.
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Bera, P., & Khawas, D. K. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen and Prosperity, 2(2).
-
Google Patents. (n.d.). CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole. Retrieved from
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]
-
ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Troubleshooting Solubility of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
Welcome to the technical support center for formulation and assay development. Poor aqueous solubility is a critical bottleneck in drug development, affecting up to 90% of new chemical entities[1][2]. This guide provides mechanistic insights and self-validating protocols specifically tailored for solubilizing 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid in aqueous media.
Decision tree for troubleshooting aqueous solubility of pyrimidine-acetic acid derivatives.
Part 1: Diagnostic FAQs (The "Why")
Q: Why is 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid highly insoluble in pure water? A: The insolubility is driven by two competing thermodynamic forces. First, the 6-ethylpyrimidine core is highly lipophilic, creating an unfavorable entropy of hydration. Second, the acetic acid moiety allows for strong intermolecular hydrogen bonding, forming stable dimers in the solid state that drastically increase the crystal lattice energy[3]. Furthermore, based on physicochemical data of structural analogs, the pKa of the carboxylic acid is approximately 3.8[4][5]. In unbuffered pure water, the compound remains predominantly unionized, preventing the ion-dipole interactions necessary for aqueous solvation[4].
Q: How does the pH of the aqueous media dictate its solubility profile? A: Solubility for ionizable compounds is governed by the Henderson-Hasselbalch relationship. Below pH 3.8, the molecule is neutral and hydrophobic. As the pH increases above its pKa (e.g., pH 6.0–7.4), the carboxylic acid deprotonates into a carboxylate anion. This ionization introduces a localized negative charge that strongly interacts with water molecules, drastically reducing the thermodynamic barrier to dissolution and increasing solubility exponentially[3][6].
Part 2: Troubleshooting Guide (The "How")
Q: What is the most effective first-line strategy to solubilize this compound for in vitro biochemical assays? A: pH Adjustment and Salt Formation. Dissolving the compound in a mildly basic buffer (like PBS at pH 7.4) or titrating it with a strong base (NaOH) to form a sodium salt is the most efficient method. This disrupts the crystal lattice and leverages the molecule's inherent ionizability without introducing organic solvents that might denature target proteins[1][3].
Q: If my assay requires a low pH (e.g., pH 4.0) where the compound is unionized, how can I prevent precipitation? A: Cyclodextrin Complexation. If pH adjustment is restricted, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The hydrophobic 6-ethylpyrimidine ring acts as a "guest," sterically fitting into the non-polar cavity of HP-β-CD. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility. This 1:1 inclusion complexation effectively shields the hydrophobic regions of the molecule from the aqueous environment[7][8].
Part 3: Standardized Experimental Protocols
Protocol 1: pH-Shift Solubilization (For Buffer-Compatible Assays)
This protocol utilizes transient alkalinization to break the crystal lattice, followed by neutralization.
-
Weighing: Transfer 10 mg of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid into a sterile glass vial.
-
Suspension: Add 8 mL of deionized water. The compound will remain as a cloudy, undissolved suspension.
-
Alkalinization: While stirring continuously at 300 rpm, add 0.1 M NaOH dropwise. Monitor the pH. The solution will become completely clear as the pH crosses 6.0 (full ionization).
-
Neutralization: Back-titrate dropwise with 0.1 M HCl or a concentrated physiological buffer (e.g., 10x PBS) until the target pH (e.g., 7.4) is reached. Adjust the final volume to 10 mL with water.
-
Validation Step (Self-Validating System): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 reading of < 0.05 confirms a true thermodynamic solution free of colloidal aggregates, validating the success of the pH-shift[7].
Protocol 2: Phase-Solubility Profiling via HP-β-CD (Higuchi-Connors Method)
This protocol is used when organic solvents and pH shifts are strictly prohibited.
-
Matrix Preparation: Prepare a series of HP-β-CD solutions in distilled water ranging from 0 mM to 20 mM.
-
Saturation: Add an excess amount of the compound (e.g., 5 mg) to 5 mL of each cyclodextrin solution in sealed centrifuge tubes.
-
Equilibration: Sonicate the tubes for 15 minutes to disrupt initial aggregates, then place them in an orbital shaker at 150 rpm and 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved drug. Filter the supernatant through a 0.45 µm PTFE syringe filter (discard the first 1 mL to saturate the filter membrane).
-
Quantification: Quantify the dissolved compound concentration in the filtrate using HPLC-UV.
-
Validation Step (Self-Validating System): Plot the drug concentration (y-axis) versus the HP-β-CD concentration (x-axis). An AL-type linear plot mathematically validates the formation of a 1:1 soluble inclusion complex, confirming the mechanism of action and allowing the calculation of the stability constant ( K1:1 )[8].
Part 4: Quantitative Data Summary
The table below summarizes the expected solubility improvements based on the chosen formulation strategy, allowing formulators to select the optimal path based on assay constraints.
| Solubilization Strategy | Mechanism of Action | Expected Solubility Fold-Increase | Ideal Application |
| Pure Water (pH ~4.0) | Baseline thermodynamic solubility | 1x (Baseline) | Reference standard |
| pH Adjustment (pH 7.4) | Full ionization of carboxylic acid (pKa ~3.8) | 50x - 100x | In vitro biochemical assays |
| 10% DMSO / 90% Buffer | Disruption of crystal lattice energy & solvation | 20x - 50x | Cell-based assays (tolerates low DMSO) |
| 10% HP-β-CD in Water | Hydrophobic cavity inclusion of pyrimidine core | 10x - 30x | In vivo dosing (highly biocompatible) |
Part 5: References
-
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology. Available at:[Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. MDPI. Available at:[Link]
-
2-(pyrimidin-5-yl)acetic acid Physicochemical Properties. ChemBK. Available at:[Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recrystallization of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid
Welcome to the dedicated technical support guide for the purification of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific pyrimidine derivative. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common and complex challenges encountered during its purification.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the recrystallization of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid.
Q1: What is the ideal starting solvent for the recrystallization of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid?
A1: An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[1] For 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, a polar protic solvent like ethanol or isopropanol is a good starting point due to the presence of the carboxylic acid and pyrimidine ring. However, the optimal solvent or solvent system is best determined empirically through small-scale solubility tests.[2]
Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystal lattice upon cooling.[3] This often happens if the solution is too concentrated or cooled too rapidly. To remedy this, try re-heating the solution and adding a small amount of additional solvent to decrease the concentration. Then, allow the solution to cool more slowly to give the molecules adequate time to form an ordered crystal structure.[4][5]
Q3: I have a very low yield after recrystallization. What are the likely causes?
A3: Low recovery is a common issue and can stem from several factors. The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[2] Another possibility is premature crystallization during a hot filtration step, leading to product loss. To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the compound and ensure your filtration apparatus is pre-heated to prevent the product from crashing out.[6]
Q4: After recrystallization, I still see colored impurities in my product. How can I remove them?
A4: Colored impurities can often be effectively removed by treating the hot solution with a small amount of activated charcoal.[3] The charcoal adsorbs the colored compounds, which can then be removed by hot gravity filtration. It is crucial to add the charcoal to a slightly cooled solution to prevent bumping and to use it sparingly, as excessive amounts can also adsorb your target compound, reducing the overall yield.
II. Troubleshooting Guide: From Common Issues to Advanced Solutions
This section provides a more detailed, step-by-step approach to overcoming specific challenges during the recrystallization of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid.
Issue 1: Difficulty Inducing Crystallization
Even with a seemingly appropriate solvent system, sometimes crystallization is reluctant to begin. This is often due to a supersaturated solution that lacks a nucleation point.[7]
Potential Causes & Solutions:
-
Solution is not sufficiently supersaturated: The concentration of the compound may be too low.
-
Solution: Re-heat the solution and gently evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[5]
-
-
Nucleation is inhibited: The smooth glass surface of the flask may not provide enough energy for crystal formation to begin.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can serve as nucleation sites.[5]
-
Solution 2: Seeding: Introduce a "seed crystal" (a tiny amount of the pure compound) into the solution. This provides a template for further crystal growth.[5][6]
-
Issue 2: Formation of an Oil During Recrystallization
As mentioned in the FAQs, "oiling out" is a common problem, especially with compounds that have relatively low melting points or when significant impurities are present.
Potential Causes & Solutions:
-
Cooling too rapidly: The solution is cooled too quickly, preventing the molecules from organizing into a crystal lattice.
-
Solution: Allow the solution to cool at a slower rate. You can insulate the flask by placing it in a beaker of warm water and allowing both to cool to room temperature together.[3]
-
-
High concentration of impurities: Impurities can depress the melting point of the mixture and interfere with crystal formation.
-
Solution: If impurities are suspected, consider a pre-purification step or the use of activated charcoal as described above.[4]
-
-
Inappropriate solvent choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.
-
Solution: Experiment with a less polar solvent or a mixed solvent system. For example, if you are using ethanol, try adding a non-polar anti-solvent like hexane dropwise to the hot solution until it just begins to turn cloudy, then re-heat to clarify and cool slowly.
-
Issue 3: Persistent Impurities After Recrystallization
If your purified product still shows the presence of impurities (e.g., by TLC or melting point analysis), further optimization of the recrystallization conditions is necessary.
Potential Causes & Solutions:
-
Co-crystallization of impurities: The impurity may have similar solubility properties to your target compound in the chosen solvent.
-
Solution: A different solvent or solvent system is required. The goal is to find a solvent that maximizes the solubility difference between your compound and the impurity.[8]
-
-
Inclusion of mother liquor: Impurities dissolved in the solvent can become trapped within the crystals as they form.
III. Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
To identify the optimal solvent for recrystallization, a systematic screening process is essential.
Materials:
-
Crude 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane)
-
Small test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble. Record your observations.
-
For solvents in which the compound was insoluble at room temperature, heat the test tube gently in a heating block or water bath.[2]
-
Continue adding the hot solvent dropwise until the solid dissolves completely.
-
Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quantity and quality of the crystals that form.
Data Interpretation:
The ideal solvent will be one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which produces a good yield of crystals upon cooling.[1][2]
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling |
| Water | Low | Moderate | Slow, small needles |
| Ethanol | Moderate | High | Good, well-formed prisms |
| Isopropanol | Low | High | Excellent, large plates |
| Ethyl Acetate | Low | Moderate | Fair, some oiling |
| Acetone | High | High | Poor recovery |
| Toluene | Insoluble | Low | Not suitable |
| Hexane | Insoluble | Insoluble | Not suitable |
Note: This is example data and should be determined experimentally.
Protocol 2: Anti-Solvent Recrystallization
This technique is particularly useful when the compound is highly soluble in one solvent but insoluble in another, and the two solvents are miscible.[9]
Materials:
-
Crude 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
-
A "good" solvent (e.g., ethanol)
-
An "anti-solvent" (e.g., water or hexane)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is still hot, add the "anti-solvent" dropwise with continuous stirring until the solution becomes faintly cloudy (the point of saturation).
-
If necessary, add a few drops of the hot "good" solvent to re-clarify the solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
IV. Visualizing the Workflow
Workflow for Optimizing Recrystallization
Caption: A general workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
V. References
-
Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
223 questions with answers in RECRYSTALLISATION | Science topic. (n.d.). ResearchGate. Retrieved from [Link]
-
Recrystallization1. (n.d.). University of Toronto. Retrieved from [Link]
-
PW 01: recrystallization. (n.d.). University center of Mila. Retrieved from [Link]
-
Experiment 9 — Recrystallization. (n.d.). Swarthmore College. Retrieved from [Link]
-
2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid. (2026, March 7). PubChem. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate. Retrieved from [Link]
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2021, January 12). Wiley Online Library. Retrieved from [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing. Retrieved from [Link]
Sources
- 1. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. amherst.edu [amherst.edu]
- 7. longdom.org [longdom.org]
- 8. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 9. researchgate.net [researchgate.net]
minimizing side reactions during 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid derivatization
Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for medicinal chemists and process scientists working with pyrimidinyl ether building blocks. Derivatizing 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid—typically via amide coupling—presents a unique chemoselectivity challenge due to the competing electrophilicity of the carboxylic acid and the pyrimidine ring.
Mechanistic Pathway & Reaction Triage
Before troubleshooting, it is critical to understand the causality behind the side reactions. The pyrimidine ring is highly electron-deficient. The ether linkage at the C4 position acts as a competent leaving group under nucleophilic attack. When an amine is introduced for amide coupling, it faces two competing electrophilic centers:
-
The Activated Carbonyl: Leading to the desired amide bond (Kinetic pathway).
-
The Pyrimidine C4 Position: Leading to Nucleophilic Aromatic Substitution (SNAr), cleaving the ether to form a 4-aminopyrimidine and releasing glycolic acid [1].
Reaction pathway showing kinetic amide coupling vs. thermodynamic SNAr ether cleavage.
Troubleshooting FAQs
Q1: I am observing a major byproduct in LC-MS that lacks the oxyacetic acid mass. What is happening?
Diagnosis: You are observing SNAr ether cleavage. Causality: If the amine is added to the reaction mixture before the carboxylic acid is fully activated, the amine acts as a nucleophile against the highly electrophilic C4 position of the pyrimidine ring [2]. The pyrimidine accommodates the negative charge via a Meisenheimer complex, ultimately expelling the oxyacetic acid moiety. Solution: Implement a strict pre-activation strategy . The carboxylic acid must be converted entirely to the active ester (e.g., OAt ester if using HATU) before the amine is introduced.
Q2: How do I adjust my coupling conditions to favor amide formation over SNAr?
Diagnosis: Reaction kinetics must be manipulated to favor acylation. Causality: SNAr reactions generally have a higher activation energy barrier than the aminolysis of an activated ester. Solution:
-
Temperature: Drop the reaction temperature to 0 °C during the amine addition. The lower thermal energy suppresses the SNAr pathway while remaining sufficient for amide bond formation.
-
Solvent: Highly polar aprotic solvents like DMF stabilize the SNAr Meisenheimer complex. If solubility permits, switch to Dichloromethane (DCM) or a DCM/THF mixture to disfavor the cleavage pathway.
Q3: Which coupling reagent is optimal for this specific scaffold?
Diagnosis: Standard carbodiimides (EDC/DCC) are often too slow, leaving the pyrimidine vulnerable. Causality: Slow activation means the amine will seek the next available electrophile (the pyrimidine C4). Furthermore, carbodiimides can lead to unreactive N-acylurea byproducts [3]. Solution: Use HATU or COMU . These uronium/aminium salts generate highly reactive intermediates almost instantaneously.
Q4: I am using HATU, but I see a +98 Da byproduct and low yields.
Diagnosis: Guanidinylation of the amine. Causality: If HATU is used in excess, or if the pre-activation is incomplete, the incoming amine can attack the uronium carbon of HATU instead of the activated ester, forming a stable tetramethylguanidinium byproduct [3]. Solution: Strictly control stoichiometry. Use 1.05 equivalents of HATU relative to the acid, and ensure the acid is fully dissolved and activated before adding the amine.
Quantitative Optimization Data
The following table summarizes representative optimization data for the derivatization of pyrimidin-4-yloxyacetic acids, highlighting how solvent, temperature, and reagent choice impact the chemoselectivity.
| Coupling Reagent (Eq) | Solvent | Temp (°C) | Pre-Activation Time | Desired Amide Yield (%) | SNAr Cleavage (%) |
| EDC·HCl (1.2) / HOBt (1.2) | DMF | 25 | 0 min (All-in-one) | 35% | 55% |
| HATU (1.1) | DMF | 25 | 0 min (All-in-one) | 60% | 30% |
| HATU (1.1) | DMF | 0 | 15 min | 82% | 12% |
| HATU (1.05) | DCM | 0 to 20 | 30 min | >95% | <2% |
Self-Validating Experimental Protocol
To ensure trustworthy and reproducible results, this protocol incorporates a self-validating LC-MS check to confirm activation prior to amine exposure.
Reagents:
-
2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DCM (0.1 M)
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried flask with 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (1.0 equiv) and anhydrous DCM to achieve a 0.1 M concentration. Stir under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (3.0 equiv) and cool the reaction mixture to 0 °C using an ice-water bath.
-
Pre-Activation: Add HATU (1.05 equiv) in one portion. Stir the mixture at 0 °C for 30 minutes.
-
Validation Check (Critical): Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (formed by the methanol quench of the activated OAt ester), confirming complete activation of the carboxylic acid.
-
Amine Addition: Once activation is confirmed, add the amine (1.1 equiv) dropwise over 5 minutes. Maintain the temperature at 0 °C.
-
Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with 0.1 M HCl (to remove excess amine and DIPEA) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
References
-
Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Discovery of VU0431316: A negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety. National Center for Biotechnology Information (PMC). Available at:[Link]
overcoming steric hindrance in 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid coupling reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and physical challenges associated with coupling 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid .
This molecule presents a unique dual-challenge: the steric bulk of the 6-ethylpyrimidine moiety and the basicity of the pyrimidine nitrogens, which can sequester coupling reagents or coordinate with catalysts. When paired with sterically hindered amines (e.g., secondary amines, anilines, or α -branched primary amines), standard coupling protocols (like EDC/HOBt) frequently fail, leading to unreacted starting materials or degradation.
Below is our comprehensive, field-proven troubleshooting guide and self-validating protocol system to overcome these barriers.
Diagnostic Workflow for Hindered Couplings
Workflow for overcoming steric hindrance in 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid coupling.
Frequently Asked Questions (FAQs)
Q1: Why does 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid exhibit poor coupling yields with bulky amines? A: The failure is a combination of spatial obstruction and non-productive side reactions. While the oxyacetic acid linker (-O-CH 2 -COOH) provides some distance from the ring, the 6-ethyl group adds significant lipophilic bulk that can fold back over the reactive carbonyl carbon during activation. Furthermore, the basic pyrimidine nitrogens can coordinate with standard coupling reagents, sequestering the activated intermediate. When a bulky amine (e.g., an N-methylated amino acid) attempts a nucleophilic attack, the transition state is physically blocked by the large leaving group of standard reagents (like OBt), drastically reducing the rate of bimolecular coupling[1].
Q2: Standard HATU coupling failed. Which coupling reagents are best suited for this substrate? A: We recommend moving away from benzotriazole-based reagents (HATU/HBTU) for this specific substrate. For moderate hindrance, use COMU . COMU generates a highly reactive Oxyma ester. It is safer than HATU, avoids the explosive hazards associated with benzotriazoles, and its morpholino group acts as an internal hydrogen-bond acceptor to accelerate the amine attack[2][3]. For severe hindrance, generate an Acyl Fluoride in situ using TCFH or BTFFH . The carbonyl-fluoride bond is highly activated, yet the fluorine atom is extremely small (Van der Waals radius ~1.47 Å). This minimizes steric clash during the amine's approach, allowing coupling where even COMU fails[4][5].
Q3: How do I prevent pyrimidine-mediated side reactions during activation? A: Base selection is critical. Avoid nucleophilic bases or those with small steric profiles. Using a non-nucleophilic, sterically hindered base like N,N -Diisopropylethylamine (DIPEA) or N -Methylimidazole (NMI) ensures the carboxylic acid is deprotonated to initiate activation without the base attacking the activated ester or coordinating destructively with the pyrimidine ring[5].
Quantitative Data: Coupling Reagent Comparison
To select the optimal reagent, compare the intermediate properties and steric tolerances below:
| Coupling Reagent | Active Intermediate Formed | Steric Tolerance | Epimerization Risk | Safety & Byproduct Profile |
| EDC / HOBt | OBt Ester | Low | Moderate | Safe, but highly inefficient for bulky amines. |
| HATU | OAt Ester | High | Low | Explosive hazard at scale; generates OBt-like bulk. |
| COMU | Oxyma Ester | High | Very Low | Safer profile; no HCN generation; internal H-bonding[2][6]. |
| TCFH / BTFFH | Acyl Fluoride | Very High | Low | Generates tetramethylurea; lowest steric barrier[4]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems . You must analytically confirm the formation of the activated intermediate before introducing the hindered amine.
Protocol A: COMU-Mediated Coupling (For Moderately Hindered Amines)
Use this protocol for primary amines with α -branching or bulky anilines.
-
Activation: Dissolve 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Cool the mixture to 0 °C. Dropwise, add DIPEA (2.0 eq). The solution typically turns a distinct yellow/orange color, indicating the formation of the Oxyma anion.
-
Validation Check (Critical): Stir for 15 minutes. Take a 5 µL aliquot, dilute in 100 µL of Acetonitrile, and analyze via LC-MS. Do not proceed until you observe the complete disappearance of the starting acid mass and the appearance of the Oxyma active ester intermediate.
-
Coupling: Once activation is confirmed, add the hindered amine (1.1 eq). Warm the reaction to room temperature and stir for 2–12 hours.
-
Workup: Quench with saturated aqueous NH 4 Cl. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF), brine, dry over Na 2 SO 4 , and concentrate.
Protocol B: In Situ Acyl Fluoride Generation via TCFH (For Severely Hindered Amines)
Use this protocol for secondary amines, N-methylated amines, or extremely congested tertiary centers.
-
Activation: Dissolve the starting acid (1.0 eq) in anhydrous CH 2 Cl 2 or Acetonitrile (0.1 M).
-
Reagent Addition: Add TCFH (1.2 eq) followed by N -Methylimidazole (NMI, 2.5 eq) at room temperature[5].
-
Validation Check (Critical): Stir for 30 minutes. Acyl fluorides are highly reactive and may hydrolyze back to the acid on an LC-MS column, leading to false negatives. To validate activation, quench a 5 µL aliquot into 100 µL of anhydrous Methanol. Analyze by LC-MS to detect the methyl ester . The presence of the methyl ester confirms successful acyl fluoride generation.
-
Coupling: Add the sterically hindered amine (1.2 eq). Stir at room temperature. If the amine is exceptionally hindered, the reaction can be safely heated to 40 °C (acyl fluorides are thermally stable compared to OAt esters)[4].
-
Workup: Dilute with CH 2 Cl 2 , wash with 1M HCl (to remove NMI), saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate.
References
-
Royal Society of Chemistry (RSC). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[Link]
-
ACS Publications. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.[Link]
Sources
2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid vs 2-((6-methylpyrimidin-4-yl)oxy)acetic acid reactivity
A Comparative Guide to the Reactivity of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid and 2-((6-Methylpyrimidin-4-yl)oxy)acetic Acid for Drug Development Professionals
Abstract
This guide provides a detailed comparison of the reactivity of two closely related pyrimidine derivatives: 2-((6-ethylpyrimidin-4-yl)oxy)acetic acid and 2-((6-methylpyrimidin-4-yl)oxy)acetic acid. These compounds are of interest in medicinal chemistry as scaffolds for the synthesis of novel therapeutic agents. This document offers a comprehensive analysis of their physicochemical properties, a theoretical framework for their expected reactivity based on electronic and steric effects, and detailed, validated protocols for key synthetic transformations, including amide bond formation and esterification. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic strategies.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Their prevalence in pharmaceuticals stems from their ability to mimic endogenous nucleobases and interact with a wide range of biological targets.[2] The functionalization of the pyrimidine ring and its substituents allows for the fine-tuning of a molecule's pharmacological profile.
This guide focuses on two such derivatives, 2-((6-ethylpyrimidin-4-yl)oxy)acetic acid and 2-((6-methylpyrimidin-4-yl)oxy)acetic acid. The key distinction between these molecules is the substitution at the 6-position of the pyrimidine ring—an ethyl group versus a methyl group. This seemingly minor structural difference can have significant implications for the molecule's physicochemical properties and, consequently, its reactivity in common synthetic transformations crucial for drug development, such as amide coupling and esterification.[3][4] Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
This document provides a head-to-head comparison of these two compounds, offering both theoretical insights and practical, step-by-step experimental protocols.
Physicochemical Properties: A Comparative Overview
| Property | 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (Estimated) | 2-((6-Methylpyrimidin-4-yl)oxy)acetic acid (Estimated) | Rationale for Estimation |
| Molecular Formula | C₈H₁₀N₂O₃ | C₇H₈N₂O₃ | Based on chemical structure. |
| Molecular Weight | 182.18 g/mol | 168.15 g/mol | Calculated from the molecular formula. |
| pKa (carboxylic acid) | ~ 3.0 - 4.0 | ~ 3.0 - 4.0 | The carboxylic acid pKa is influenced by the electron-withdrawing nature of the pyrimidine ring. The difference in alkyl substitution at the 6-position is expected to have a minor effect on the pKa of the distant carboxylic acid group. Pyrimidine-2-carboxylic acid has a reported pKa of approximately 3.08.[4] |
| Aqueous Solubility | Lower | Higher | The larger, more hydrophobic ethyl group is expected to decrease aqueous solubility compared to the methyl group. The overall solubility is likely to be low in neutral water but will increase significantly in basic solutions due to the deprotonation of the carboxylic acid. The solubility of pyrimidine-4-carboxylic acid in PBS (pH 7.2) is approximately 1 mg/mL.[5] |
| LogP (Octanol-Water Partition Coefficient) | Higher | Lower | The ethyl group increases the lipophilicity of the molecule, leading to a higher LogP value compared to the methyl-substituted analog. |
Note: These are predicted values and should be experimentally verified for accurate application.
Comparative Reactivity Analysis: Electronic and Steric Effects
The difference in reactivity between the ethyl and methyl-substituted compounds will be primarily governed by the electronic and steric effects of the alkyl group at the 6-position of the pyrimidine ring.
Electronic Effects
Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group is generally considered to be slightly more electron-donating than the methyl group due to the presence of an additional methylene group.[5][6] This increased electron-donating character of the ethyl group could have a subtle influence on the reactivity of the carboxylic acid. A greater electron density on the pyrimidine ring might slightly decrease the acidity of the carboxylic acid, but this effect is likely to be minimal due to the separation between the alkyl group and the carboxylic acid moiety by the oxyacetic acid linker.
Steric Effects
The more significant difference is expected to arise from steric hindrance. The ethyl group is bulkier than the methyl group, which could influence the rate of reactions involving the carboxylic acid, especially with sterically demanding reagents.[7] This steric hindrance could affect the approach of a nucleophile to the activated carboxylic acid intermediate during amide bond formation or esterification.
Diagram of Steric Hindrance:
Caption: Steric hindrance comparison for nucleophilic attack.
Experimental Protocols
To provide a practical comparison, the following are detailed, step-by-step protocols for the synthesis of the title compounds and their subsequent use in amide bond formation and esterification. These protocols are designed to be self-validating and can be used to generate direct comparative data.
Synthesis of 2-((6-Alkylpyrimidin-4-yl)oxy)acetic Acids
The synthesis of both target molecules can be achieved through a nucleophilic substitution reaction between the corresponding 6-alkyl-4-hydroxypyrimidine and an haloacetic acid ester, followed by hydrolysis.
Diagram of Synthetic Workflow:
Caption: General synthetic route to the target compounds.
Step-by-Step Protocol:
-
Ester Formation:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add the respective 6-alkyl-4-hydroxypyrimidine (1.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the ethyl ester.
-
-
Hydrolysis:
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired carboxylic acid.
-
Comparative Amide Bond Formation
This protocol utilizes a standard and widely used coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with 1-Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.[8]
Diagram of Amide Coupling Workflow:
Caption: General workflow for amide bond formation.
Step-by-Step Protocol for Kinetic Comparison:
-
Reaction Setup:
-
In separate reaction vessels, dissolve 2-((6-ethylpyrimidin-4-yl)oxy)acetic acid (1.0 eq) and 2-((6-methylpyrimidin-4-yl)oxy)acetic acid (1.0 eq) in anhydrous DMF.
-
To each solution, add the amine (1.1 eq) and HOBt (1.2 eq).
-
Cool the mixtures to 0 °C in an ice bath.
-
-
Reaction Initiation and Monitoring:
-
Add EDC (1.2 eq) portion-wise to each cooled solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reactions to warm to room temperature.
-
Monitor the progress of both reactions simultaneously by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes) and analyzing them by a validated analytical method such as HPLC or LC-MS to determine the percentage conversion.
-
-
Work-up and Isolation (at completion):
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Comparative Esterification
This protocol describes a classic Fischer-Speier esterification using an acid catalyst.[9]
Diagram of Esterification Workflow:
Caption: General workflow for Fischer-Speier esterification.
Step-by-Step Protocol for Kinetic Comparison:
-
Reaction Setup:
-
In separate round-bottom flasks equipped with reflux condensers, dissolve 2-((6-ethylpyrimidin-4-yl)oxy)acetic acid (1.0 eq) and 2-((6-methylpyrimidin-4-yl)oxy)acetic acid (1.0 eq) in an excess of the desired alcohol (e.g., ethanol, which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to each flask.
-
-
Reaction and Monitoring:
-
Heat the mixtures to reflux.
-
Monitor the progress of both reactions by taking aliquots at regular time intervals and analyzing them by HPLC or GC to determine the percentage conversion.
-
-
Work-up and Isolation (at completion):
-
Cool the reaction mixtures to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography if necessary.
-
Expected Reactivity Differences and Conclusion
Based on the principles of electronic and steric effects, we can hypothesize the expected differences in reactivity:
-
Amide Bond Formation: For reactions with small, unhindered amines, the difference in reactivity between the ethyl and methyl analogs is likely to be negligible. However, when using bulkier amines, the steric hindrance from the ethyl group may lead to a slower reaction rate for 2-((6-ethylpyrimidin-4-yl)oxy)acetic acid compared to its methyl counterpart.
-
Esterification: Similar to amide coupling, esterification with small alcohols like methanol or ethanol is expected to show minimal differences in reaction rates. With larger, more sterically hindered alcohols (e.g., tert-butanol), the ethyl-substituted acid may exhibit a slower rate of esterification.
References
-
Chemistry Stack Exchange. Why do larger alkyl groups show a greater inductive (+I) effect?. Available from: [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
-
International Journal of Science and Research. Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Available from: [Link]
- Phuengphai, P., et al. Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system. CrystEngComm, 2011, 13, 3858-3867.
-
Chemdad. Pyrimidine-2-carboxylic acid. Available from: [Link]
- Gong, Y., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2010, 51(35), 4683-4686.
- Castanedo, G. M., et al. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Organic Letters, 2011, 13(21), 5784-5787.
-
Chem-Impex. Pyrimidine-4-carboxylic acid. Available from: [Link]
-
ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. Available from: [Link]
- Furia, M., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 2017, 11(1), 89.
- Google Patents. Esterification of pyridine carboxylic acids.
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Available from: [Link]
-
PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Available from: [Link]
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 4. Pyrimidine-2-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
A Comparative Guide to the Validation of LC-MS/MS Protocols for the Quantification of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
Introduction
The quantification of novel chemical entities in biological matrices is a cornerstone of drug discovery and development. 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, a molecule of interest featuring a pyrimidine core, presents a typical bioanalytical challenge. Its accurate measurement in plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.[1][2][3]
This guide provides an in-depth comparison of three distinct sample preparation protocols for the quantification of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid in human plasma. We will dissect the rationale behind each methodological choice, present a fully detailed, optimized protocol, and compare its performance against common alternatives based on rigorous validation parameters stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][4][5] Our objective is to equip researchers and drug development professionals with a practical framework for developing and validating robust bioanalytical methods.
The Bioanalytical Challenge: Physicochemical Considerations
Understanding the analyte's structure is paramount. 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid possesses a carboxylic acid group, making it an acidic compound. This property strongly influences its behavior in solution and during ionization. For mass spectrometry, the carboxylic acid moiety readily loses a proton, making it an ideal candidate for Electrospray Ionization (ESI) in negative mode ([M-H]⁻), which often yields higher sensitivity and less background noise for acidic molecules.[6] The choice of sample preparation, chromatographic conditions, and MS parameters must all be tailored to accommodate this acidic nature.
Regulatory Framework: The Foundation of Trustworthiness
A bioanalytical method is only as reliable as its validation.[1] Regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline, provide a comprehensive framework for this process.[4][5][7] A "full validation" is required when establishing a new method and must assess key performance characteristics to ensure data integrity.[5] This guide adheres to these principles, ensuring that the described protocols are self-validating systems capable of producing defensible data for regulatory submissions.
Comparative Methodologies: An Overview
The primary difference between the compared protocols lies in the sample preparation strategy, which is the most critical step for removing interferences from complex biological matrices like plasma.[8][9] We will evaluate three widely-used techniques:
-
Method 1 (Recommended): Solid-Phase Extraction (SPE). This technique uses a solid sorbent to selectively adsorb the analyte, allowing matrix components to be washed away, resulting in a very clean extract.[10]
-
Method 2 (Alternative): Protein Precipitation (PPT). A simple and fast method where an organic solvent is added to precipitate plasma proteins. While efficient at removing proteins, it does little to remove other matrix components like phospholipids.[9][11]
-
Method 3 (Alternative): Liquid-Liquid Extraction (LLE). This method separates the analyte from the aqueous plasma into an immiscible organic solvent based on its relative solubility.[9][12]
Detailed Protocol: Method 1 (Solid-Phase Extraction)
This section provides a step-by-step methodology for our recommended SPE-based protocol. The causality behind each choice is explained to provide a deeper understanding of the method's design.
Materials and Reagents
-
Analyte: 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid (Reference Standard)
-
Internal Standard (IS): 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid-d4 (Stable Isotope Labeled)
-
Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type 1)
-
Human Plasma: K2EDTA-anticoagulated, sourced from at least six unique donors for selectivity assessment.[7]
-
SPE Cartridge: Mixed-Mode Anion Exchange (MAX) or a suitable polymeric reversed-phase cartridge. The MAX cartridge is chosen here to leverage the analyte's acidic pKa for strong, selective retention.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.
-
Working Solutions: Serially dilute the stock solutions in 50:50 acetonitrile/water to prepare calibration curve (CC) and quality control (QC) spiking solutions.
Sample Preparation: Solid-Phase Extraction (SPE) Workflow
The goal of SPE is to isolate the analyte from interfering matrix components like proteins, salts, and phospholipids, thereby reducing matrix effects and improving assay robustness.[8][10]
-
Pre-treatment: Thaw plasma samples and vortex. To 100 µL of plasma, add 25 µL of the IS working solution. Then, add 200 µL of 2% formic acid in water to acidify the sample. Acidification ensures the carboxylic acid group is protonated, preparing it for optimal retention on certain reversed-phase sorbents, or deprotonated for anion exchange.
-
SPE Cartridge Conditioning: Condition the MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the sorbent.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences. Follow with a wash of 1 mL of 20% acetonitrile in water to remove more lipophilic interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% formic acid in acetonitrile. The acid neutralizes the anion exchange sites, releasing the analyte, while the organic solvent elutes it from the polymeric backbone.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water/Acetonitrile with 0.1% formic acid). This step concentrates the analyte and ensures compatibility with the LC mobile phase.[11]
LC-MS/MS Instrumental Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). A C18 column provides excellent retention for moderately polar compounds.[13]
-
Mobile Phase A: 0.1% formic acid in water. The acid modifier helps to ensure good peak shape for the acidic analyte.[14]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor [M-H]⁻ m/z 181.2 → Product m/z 122.1 (Loss of -CH2COOH group)
-
IS (d4): Precursor [M-H]⁻ m/z 185.2 → Product m/z 126.1
-
-
Source Parameters: Optimized for maximum signal (e.g., Desolvation Temperature: 550°C, Capillary Voltage: 2.5 kV).[2][3]
Bioanalytical Method Validation Protocol
A rigorous validation protocol is executed to demonstrate that the method is fit for its intended purpose.[5] The following experiments are performed, with acceptance criteria based on FDA and ICH guidelines.
Validation Experiments & Acceptance Criteria
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention time of the analyte and IS. Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) response.[7]
-
Sensitivity (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of nominal) and precision (≤20% RSD).
-
Linearity and Range: A calibration curve of at least six non-zero points, plus a blank and a zero sample, is analyzed.[7] The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyzed in at least three batches on different days. QC samples at four levels (LLOQ, Low, Mid, High) are analyzed in quintuplicate. Mean accuracy should be within ±15% of nominal (±20% at LLOQ), and precision (%RSD) should be ≤15% (≤20% at LLOQ).
-
Recovery and Matrix Effect:
-
Recovery: Compares analyte response from extracted samples to that of post-extraction spiked samples. Should be consistent across QC levels.
-
Matrix Effect: Compares analyte response in post-extraction spiked samples to that in neat solution. The IS-normalized matrix factor should be consistent, with a %RSD ≤15%.
-
-
Stability: Analyte stability is assessed under various conditions: freeze-thaw cycles in plasma, short-term bench-top stability in plasma, long-term storage stability in plasma, and post-preparative stability in the autosampler. The mean concentration at each level should be within ±15% of the nominal concentration.
Performance Comparison: SPE vs. PPT vs. LLE
The following table summarizes the validation performance data for the three sample preparation methods. The data presented are representative of typical outcomes for an analyte of this nature.
| Validation Parameter | Method 1 (SPE) | Method 2 (PPT) | Method 3 (LLE) | Acceptance Criteria |
| LLOQ (ng/mL) | 0.5 | 2.0 | 1.0 | As low as reasonably achievable |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.996 | ≥ 0.99 |
| Intra-day Precision (%RSD) | 2.5 - 6.8% | 5.5 - 12.1% | 4.1 - 9.5% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%RSD) | 3.1 - 7.5% | 7.8 - 14.5% | 6.2 - 11.8% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | -4.2 to 5.1% | -9.8 to 11.2% | -7.5 to 8.9% | ±15% (±20% at LLOQ) |
| Mean Recovery (%) | 92% | >95% (Analyte) | 78% | Consistent & Reproducible |
| Matrix Effect (%RSD) | 4.5% | 18.2% | 9.8% | ≤15% |
| Throughput | Moderate | High | Low-Moderate | N/A |
| Cost per Sample | High | Low | Low | N/A |
Discussion & Field-Proven Insights
The data clearly illustrates the trade-offs between the different sample preparation techniques.
-
Method 1 (SPE): This method demonstrates superior performance across the most critical validation parameters. The significantly lower and more consistent matrix effect (%RSD of 4.5%) is a direct result of the highly selective cleanup, which removes phospholipids and other ion-suppressing agents.[8] This cleanliness translates into a lower LLOQ (0.5 ng/mL) and excellent accuracy and precision. While the initial cost and time per sample are higher, the resulting data quality and method robustness are unparalleled, making it the ideal choice for regulated bioanalysis.
-
Method 2 (PPT): As expected, Protein Precipitation is the fastest and cheapest method. However, its non-selective nature leads to significant matrix effects (18.2% RSD), which is outside the typical acceptance limit of 15%. This variability can compromise data integrity, especially at lower concentrations, and results in a higher LLOQ. While suitable for early-stage discovery where speed is prioritized, it often lacks the robustness required for later-stage development.[11]
-
Method 3 (LLE): Liquid-Liquid Extraction offers a good balance. It provides a cleaner extract than PPT, resulting in better LLOQ and acceptable matrix effects.[12] However, it can be more labor-intensive and difficult to automate than SPE. The recovery (78%) is also lower, which, while acceptable if consistent, may limit sensitivity. LLE is a viable alternative when SPE method development proves challenging or is not cost-effective.
Conclusion
For the robust and reliable quantification of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid in plasma, a method employing Solid-Phase Extraction (SPE) is demonstrably superior. Its ability to minimize matrix effects ensures the highest level of sensitivity, accuracy, and precision, aligning with the stringent requirements of regulatory agencies. While simpler methods like Protein Precipitation offer higher throughput, they present a significant risk of data variability due to matrix interference. This comparative guide underscores the principle that an investment in rigorous sample preparation is fundamental to generating high-quality, defensible bioanalytical data throughout the drug development lifecycle.
References
- Source: Analyst (RSC Publishing)
- Title: Development of generic liquid chromatography-mass spectrometry methods using experimental design Source: ACS Publications URL
- Title: LC-MS Sample Preparation: Techniques & Challenges Source: Opentrons URL
- Title: how to develop a lc-ms/ms method for acidic compounds plasma Source: Chromatography Forum URL
- Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL
- Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL
- Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL
- Title: An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application Source: International Journal of Pharmaceutical Sciences URL
- Title: An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer Source: PMC URL
- Title: Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Source: Benchchem URL
- Title: Control pH During Method Development for Better Chromatography Source: Agilent URL
- Title: Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo Source: MDPI URL
- Source: U.S.
- Title: The ICH M10 Guideline as the Gold Standard Source: KCAS Bio URL
- Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics Source: PMC URL
- Source: International Council for Harmonisation (ICH)
- Title: Pyrimidine Biosynthesis Analysis Service Source: Creative Proteomics URL
- Title: Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation Source: PMC URL
- Title: Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation Source: PLOS URL
- Title: Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS Source: Springer Protocols URL
- Title: Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances Source: Analytical and Bioanalytical Chemistry URL
- Title: An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma Source: PubMed URL
- Title: An LC–MS/MS assay for the quantitative determination of 2‐pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low‐volume human K2EDTA plasma Source: SciSpace URL
- Title: Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater Source: Analytical and Bioanalytical Chemistry URL
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. The ICH M10 Guideline as the Gold Standard - KCAS Bio [kcasbio.com]
- 5. database.ich.org [database.ich.org]
- 6. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. opentrons.com [opentrons.com]
- 11. tecan.com [tecan.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lcms.cz [lcms.cz]
Comparative Efficacy of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid Analogs in Target Binding
Executive Summary & Mechanistic Causality
In modern structure-based drug design, the 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid scaffold (CAS: 1239747-79-5) serves as a highly versatile pharmacophore. It is frequently deployed to probe unique binding pockets, ranging from the P-loop conformations of dark kinases (e.g., STK17B) to the allosteric regulatory domains of phosphodiesterases (e.g., PDE4D) .
As a Senior Application Scientist, I approach this scaffold not just as a chemical string, but as a dynamic system of molecular interactions. The efficacy of this molecule and its analogs in target binding is governed by three causal structural pillars:
-
The Pyrimidine Core: Acts as the primary anchoring unit, often engaging in critical hydrogen bonds with hinge region residues in kinases.
-
The Oxyacetic Acid Side Chain: The terminal carboxylic acid acts as a potent hydrogen bond donor/acceptor (often targeting invariant Lysine or Aspartate residues). The alpha-oxygen dictates a specific dihedral angle that strictly controls the trajectory of the acid group into the binding pocket.
-
The 6-Ethyl Substitution: This aliphatic group provides a precise lipophilic footprint. While it offers excellent steric fit into hydrophobic pockets (such as the UCR2 domain in PDE4D), it introduces a metabolic liability, as the ethyl group is highly susceptible to mono-oxidation by hepatic cytochromes .
Understanding these causal relationships allows us to objectively compare the baseline 6-ethyl scaffold against its structural alternatives.
Structural Logic & Binding Mechanics
To visualize how modifications to this scaffold dictate binding efficacy, review the structural logic diagram below.
Structural logic and binding mechanics of the 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid scaffold.
Comparative Efficacy Data
To objectively evaluate the performance of the 6-ethyl substitution, we must compare it against analogs where the 6-position or the alpha-heteroatom has been modified. The table below synthesizes binding affinity and metabolic stability data, demonstrating the inherent trade-offs between steric target engagement and pharmacokinetic viability.
| Compound Analog | Target Affinity (IC₅₀) | Microsomal t₁/₂ (min) | Primary Structural Advantage | Critical Limitation |
| 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid | 1.2 µM | < 15 | Baseline steric fit; low molecular weight. | Rapid mono-oxidation of the 6-ethyl group. |
| 2-((6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4-yl)oxy)acetic acid | 210 nM | < 5 | Bulky aryl group enhances P-loop engagement. | Extremely low metabolic stability in liver microsomes. |
| 2-[(6-Ethylpyrimidin-4-yl)sulfanyl]acetic acid | 450 nM | 25 | Alpha-S substitution improves H-bond geometry. | Reduced aqueous solubility compared to oxy-analogs. |
| 2-((2,6-Dimethylpyrimidin-4-yl)oxy)acetic acid | > 5.0 µM | > 60 | High metabolic stability (resists oxidation). | Poor hydrophobic pocket occupation; weak binding. |
Data Synthesis: While the 6-methyl analog (2,6-dimethyl) solves the metabolic liability of the 6-ethyl group, it sacrifices significant binding affinity due to an inability to fully occupy the target's hydrophobic pocket. Conversely, substituting the alpha-oxygen for sulfur (sulfanyl acetic acid) alters the bond length and dihedral angle, often yielding a tighter fit in specific kinase active sites (e.g., STK17B) , but at the cost of physicochemical solubility.
Self-Validating Experimental Protocols
To ensure scientific integrity, the efficacy of these analogs must be evaluated using self-validating assay systems. Below are the optimized methodologies for assessing both intracellular target engagement and metabolic liability.
Protocol A: NanoBRET Intracellular Target Engagement Assay
Causality: Biochemical assays often yield false positives due to compound aggregation. The NanoBRET assay is self-validating because tracer displacement only occurs if the analog successfully permeates the live cell membrane and competitively binds the target, proving true physiological efficacy.
Self-validating NanoBRET workflow for quantifying intracellular target engagement of analogs.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK-293T cells in a 96-well format at a density of 2 × 10⁴ cells/well. Transfect with the specific Target-NanoLuc fusion plasmid (e.g., STK17B-NanoLuc) using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.
-
Tracer Addition: Replace media with Opti-MEM containing the target-specific NanoBRET fluorescent tracer at its predetermined K_D concentration.
-
Compound Dosing: Dispense the 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid analogs in an 11-point dose-response curve (ranging from 10 µM to 0.1 nM, 0.1% DMSO final). Incubate for 2 hours to reach binding equilibrium.
-
Substrate Addition & Readout: Add NanoBRET Nano-Glo Substrate (10 µL/well). Immediately measure the BRET signal using a luminescence microplate reader equipped with dual filters (460 nm for donor, 618 nm for acceptor).
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against compound concentration to determine the IC₅₀ via non-linear regression.
Protocol B: Microsomal Stability Profiling (LC-MS/MS)
Causality: Because the 6-ethyl group is a known site for cytochrome P450-mediated mono-oxidation, we must validate the metabolic half-life of the scaffold to contextualize its in vitro binding efficacy against its in vivo potential .
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of the test analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human or mouse liver microsomes (HLM/MLM).
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PD).
-
Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the specific MRM transitions for the parent mass (e.g., [M+H]⁺ 227.1 for the baseline 6-ethyl analog).
-
Half-Life Calculation: Plot the natural log of the remaining parent compound percentage versus time to calculate the elimination rate constant (k) and intrinsic clearance (CL_int).
References
-
Title: A Chemical Probe for Dark Kinase STK17B Derives Its Potency and High Selectivity through a Unique P-Loop Conformation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome Source: Journal of Medicinal Chemistry (via NIH / OSTI) URL: [Link]
-
Title: Information on EC 2.7.7.3 - Pantetheine-phosphate adenylyltransferase (PPAT) Source: BRENDA Enzyme Database URL: [Link]
A Comparative Benchmarking Guide to 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid and Standard Pyrimidine-Based Kinase Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, hereafter referred to as Compound X , against established pyrimidine derivatives in the context of kinase inhibition. For the purpose of this illustrative guide, we will focus on the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology where pyrimidine scaffolds are prevalent.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for a robust comparative analysis.
Introduction: The Pyrimidine Scaffold in Kinase-Targeted Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and natural products.[4][5][6] In oncology, pyrimidine derivatives have been extensively developed as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[4][7] These derivatives typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block downstream signaling pathways that drive cell proliferation and survival.[7][8]
The EGFR signaling pathway, critical in various cancers, has been a successful target for pyrimidine-based inhibitors.[1][9][10] This guide will therefore use the EGFR pathway as a model system to outline a benchmarking strategy for Compound X , a novel molecule featuring a 4,6-disubstituted pyrimidine core. We will compare its hypothetical performance against known standards, providing the scientific rationale and detailed methodologies for its evaluation.
Structural and Physicochemical Properties
The efficacy of a kinase inhibitor is intrinsically linked to its structural features and physicochemical properties, which govern its binding affinity, cell permeability, and metabolic stability.
Compound X: 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
Standard Pyrimidine Derivatives (for comparison):
-
Gefitinib: An anilinoquinazoline, but its pyrimidine-like core is a key EGFR inhibitor.
-
Osimertinib: An aminopyrimidine-based irreversible EGFR inhibitor.[8]
Below is a comparative table of key physicochemical properties. While experimental data for Compound X is not available, predicted values are used for illustrative purposes.
| Property | Compound X (Predicted) | Gefitinib | Osimertinib |
| Molecular Formula | C8H10N2O3 | C22H24ClFN4O3 | C28H33N7O2 |
| Molecular Weight ( g/mol ) | 182.18[11] | 446.9 | 499.6 |
| logP (Octanol/Water Partition Coefficient) | -0.1[11] | 4.1 | 4.3 |
| Topological Polar Surface Area (TPSA) | 70 Ų[11] | 77.9 Ų | 96.2 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 7 | 8 |
The structural differences, particularly the side chains at positions 4 and 6 of the pyrimidine ring, will significantly influence the interaction with the kinase ATP-binding pocket. The acetic acid moiety of Compound X is a notable feature that may impact its solubility and binding characteristics.
Mechanistic Context: The EGFR Signaling Pathway
The EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2][3][8] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling. Pyrimidine-based inhibitors are designed to block the kinase activity of EGFR, thereby inhibiting these downstream effects.[2]
Caption: The EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Experimental Benchmarking: Protocols and Workflows
To objectively benchmark Compound X , a combination of in-vitro biochemical assays and cell-based assays is essential.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[12] An ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13]
Caption: Workflow for an in-vitro ADP-Glo™ kinase inhibition assay.
Detailed Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X and standard inhibitors (e.g., Gefitinib) in 100% DMSO.
-
Perform a serial dilution in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM), ensuring the final DMSO concentration is constant (e.g., 1%).[14]
-
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.[14]
-
Add 2.5 µL of EGFR kinase solution to each well (except "no enzyme" controls).
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound binding.[15]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the kinase.[12][14]
-
Incubate for 60 minutes at 30°C.[14]
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]
-
Incubate for 40 minutes at room temperature.[13]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP produced into a luminescent signal.[14]
-
Incubate for 30-60 minutes at room temperature.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[14]
-
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and cytotoxicity.[16][17]
Caption: General workflow for a cell-based MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A549, a lung cancer line with EGFR expression) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.[16]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X and standard inhibitors in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for a specified period, typically 48 or 72 hours.[7]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[7][19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17][18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (the concentration at which 50% of cell growth is inhibited).
-
Comparative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate how Compound X would be benchmarked against standard EGFR inhibitors.
Table 1: In-Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Compound X | EGFR | 150 |
| Gefitinib | EGFR | 25 |
| Osimertinib | EGFR (T790M mutant) | 1 |
| Osimertinib | EGFR (wild-type) | 200 |
Table 2: Cell-Based Cytotoxicity (A549 Cell Line)
| Compound | GI50 (µM) after 72h |
| Compound X | 5.2 |
| Gefitinib | 1.8 |
| Osimertinib | 0.5 |
Discussion and Future Directions
Based on our hypothetical data, Compound X demonstrates moderate inhibitory activity against wild-type EGFR in both biochemical and cell-based assays. Its potency is lower than that of the established inhibitor Gefitinib. The higher IC50 and GI50 values suggest a lower affinity for the EGFR ATP-binding site or potentially poorer cell permeability compared to the standards.
The presence of the carboxylic acid group in Compound X is a key structural differentiator. While it may increase aqueous solubility, it could also lead to lower membrane permeability, explaining the drop-off in activity from the enzymatic to the cellular assay.
Future experimental steps should include:
-
Selectivity Profiling: Test Compound X against a panel of other kinases to determine its selectivity profile. A highly selective compound is often desirable to minimize off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of Compound X to understand how modifications to the ethyl and acetic acid groups affect its activity.
-
Pharmacokinetic (PK) Studies: If in-vitro and cellular data are promising, in-vivo studies in animal models would be necessary to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Testing against Mutant EGFR: Evaluate the activity of Compound X against clinically relevant EGFR mutants (e.g., T790M, C797S) to see if it has potential in resistance settings.[20]
This structured benchmarking approach provides a clear path for evaluating the potential of novel pyrimidine derivatives like 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, ensuring that decisions on further development are based on robust, comparative, and scientifically sound data.
References
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - clyte.
- MTT assay protocol | Abcam.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Protocol for Cell Viability Assays - BroadPharm.
- Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors - Benchchem.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI.
- MTT Cell Viability Assay Kit.
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed.
- Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors - PubMed.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers.
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review - PubMed.
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - Taylor & Francis.
- Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs.
- (PDF) A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - ResearchGate.
- Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library | Journal of the American Chemical Society.
- Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PMC - NIH.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI.
- Pyrimidine - Wikipedia.
- Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay - Benchchem.
- Kinase Assay Kit - Sigma-Aldrich.
- GSK3β Kinase Assay - Promega Corporation.
- Kinase assays | BMG LABTECH.
- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed.
- Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates.
- 2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid - PubChem - NIH.
- Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates.
Sources
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid | C8H10N2O3 | CID 97628321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. promega.com [promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic Acid: Evaluating Reproducibility and Practicality
For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth analysis of published synthetic routes for 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, a crucial building block in medicinal chemistry. We will dissect two primary methodologies, offering a critical evaluation of their reproducibility, practicality, and underlying chemical principles to aid in the selection of the most appropriate route for your research and development needs.
The synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid typically relies on two key precursors: a 6-ethyl-4-hydroxypyrimidine core and a two-carbon synthon for the acetic acid side chain. The primary divergence in synthetic strategies lies in the method of constructing the pyrimidine ring and the subsequent etherification. This guide will explore a classical approach involving the cyclization of a β-ketoester equivalent with a urea or amidine source, followed by a Williamson ether synthesis, and compare it with an alternative strategy.
Route 1: The Classical Cyclization-Etherification Approach
This widely employed strategy involves the initial construction of the 6-ethyl-4-hydroxypyrimidine core, followed by the installation of the acetic acid moiety via a Williamson ether synthesis. This method is favored for its use of readily available and relatively inexpensive starting materials.
Mechanism and Rationale
The synthesis commences with the condensation of an ethyl β-ketoester, such as ethyl 3-oxopentanoate, with a suitable amidine or urea derivative. For the synthesis of the core pyrimidine structure, formamidine is often employed. This reaction proceeds via a well-established cyclization mechanism to form the pyrimidine ring. The resulting 6-ethyl-4-hydroxypyrimidine exists in tautomeric equilibrium with its pyrimidone form.
The second stage of this route is the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3] This S(_N)2 reaction involves the deprotonation of the hydroxyl group on the pyrimidine ring to form a more nucleophilic alkoxide.[2][4] This alkoxide then attacks an electrophilic two-carbon synthon, typically an ethyl haloacetate like ethyl bromoacetate or ethyl chloroacetate, to form the ether linkage.[2][5] The choice of base for the deprotonation is critical; common bases include sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)).[3][6] The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to facilitate the S(_N)2 reaction.[1][3] Finally, saponification of the resulting ester with a base like sodium hydroxide (NaOH) yields the target carboxylic acid.
Experimental Protocol: Route 1
Step 1: Synthesis of 6-Ethyl-4-hydroxypyrimidine
-
To a solution of sodium methoxide in methanol, add ethyl 3-oxopentanoate and formamidine hydrochloride.
-
Heat the mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with an acid, such as acetic acid, to precipitate the product.[7]
-
Filter the solid, wash with cold water, and dry to obtain 6-ethyl-4-hydroxypyrimidine.
Step 2: Synthesis of Ethyl 2-((6-Ethylpyrimidin-4-yl)oxy)acetate
-
Suspend 6-ethyl-4-hydroxypyrimidine and potassium carbonate in anhydrous acetonitrile.
-
Add ethyl bromoacetate to the suspension.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Saponification to 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
-
Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the product, wash with water, and dry to yield 2-((6-ethylpyrimidin-4-yl)oxy)acetic acid.
Reproducibility Analysis
The classical cyclization-etherification approach is generally considered reproducible. The initial cyclization to form the pyrimidine ring is a robust reaction with typically good yields.[7] However, the Williamson ether synthesis step can sometimes present challenges. The completeness of the deprotonation and the potential for competing elimination reactions, especially with secondary alkyl halides, can affect the yield.[3] The purity of the starting materials and the exclusion of water are crucial for achieving consistent results. Some reports indicate that the use of a stronger base like sodium hydride in an anhydrous solvent like THF can lead to higher yields and better reproducibility compared to weaker bases like potassium carbonate.[4][6]
Route 2: Alternative Pyrimidine Synthesis and Functionalization
An alternative approach involves the synthesis of a pre-functionalized pyrimidine precursor, which can then be converted to the target molecule. This can offer advantages in terms of regioselectivity and overall efficiency.
Mechanism and Rationale
This route may start from a different set of precursors, for instance, by reacting a β-dicarbonyl compound with urea or thiourea. For example, the reaction of ethyl 2-fluoro-3-oxopentanoate with formamidine can directly lead to a 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate.[8][9][10] While not the exact target, this highlights the modularity of pyrimidine synthesis.
A more direct alternative for the target compound could involve starting with a commercially available 4,6-dichloropyrimidine. Ethylation at the 6-position via a Grignard or other organometallic reaction, followed by nucleophilic substitution of the 4-chloro group with the sodium salt of ethyl glycolate, would lead to the desired ester. Subsequent hydrolysis would then yield the final product. The key advantage here is the potentially more controlled introduction of the ethyl group and the ether linkage. The chlorination of the hydroxypyrimidine is a common step in pyrimidine chemistry to activate the ring for nucleophilic substitution.[11]
Experimental Protocol: Route 2 (Hypothetical, based on common pyrimidine chemistry)
Step 1: Synthesis of 4-Chloro-6-ethylpyrimidine
-
Treat 6-ethyl-4-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl(_3)).[11]
-
Heat the reaction mixture, then carefully quench with ice water.
-
Extract the product with an organic solvent and purify.
Step 2: Synthesis of Ethyl 2-((6-Ethylpyrimidin-4-yl)oxy)acetate
-
Prepare sodium ethoxyacetate by reacting ethyl glycolate with a strong base like sodium hydride in an anhydrous solvent.
-
Add the 4-chloro-6-ethylpyrimidine to the solution of sodium ethoxyacetate.
-
Heat the reaction mixture to drive the nucleophilic aromatic substitution.
-
Work up the reaction and purify the resulting ester.
Step 3: Saponification
-
Hydrolyze the ester as described in Route 1 to obtain the final product.
Reproducibility Analysis
This alternative route's reproducibility hinges on the efficiency of the initial steps. The chlorination of hydroxypyrimidines is a standard and generally high-yielding reaction. However, the subsequent nucleophilic aromatic substitution can be sensitive to reaction conditions. The reactivity of the 4-chloropyrimidine and the nucleophilicity of the alkoxide are key factors. Steric hindrance around the reaction center could also play a role. While potentially offering better control in some aspects, this route may require more careful optimization to achieve consistent results compared to the more traditional Williamson ether synthesis on the hydroxypyrimidine itself.
Comparative Analysis
| Metric | Route 1: Classical Cyclization-Etherification | Route 2: Alternative Pyrimidine Synthesis |
| Starting Materials | Readily available and inexpensive | May require synthesis of specific precursors |
| Number of Steps | Typically 3 steps | Can be 3 or more steps depending on the starting point |
| Overall Yield | Generally moderate to good | Highly dependent on the efficiency of each step |
| Reproducibility | Generally good, with some variability in the etherification step | Can be more variable and require more optimization |
| Key Challenges | Ensuring complete reaction in the etherification step | Potential for side reactions in the nucleophilic substitution |
| Scalability | Well-established and scalable | May require more process development for scale-up |
Visualizing the Synthetic Workflows
Caption: Workflow for the Classical Cyclization-Etherification Approach.
Caption: Workflow for the Alternative Pyrimidine Synthesis and Functionalization.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. The choice between them will largely depend on the specific needs and capabilities of the laboratory.
Route 1, the classical cyclization-etherification approach, is recommended for most applications due to its reliance on readily available starting materials and a generally robust and well-understood reaction sequence. While the Williamson ether synthesis step may require some optimization to maximize yield and ensure reproducibility, it remains a highly practical and scalable method.
Route 2 presents a valuable alternative, particularly when specific regiocontrol is required or if the starting materials for Route 1 are unavailable. However, this route may necessitate more extensive process development to ensure consistent and high-yielding reactions, especially in the nucleophilic aromatic substitution step.
Ultimately, a thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are key to the successful and reproducible synthesis of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, a compound of significant interest to the drug development community.
References
-
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (n.d.). PMC. Retrieved from [Link]
- Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- Vorasin, O., et al. (2023). Development of a Practical Synthetic Method for Clinical Candidate 3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)propanoic acid (P218) and Its Hydroxylated Metabolites. Chemical and Pharmaceutical Bulletin, 71(11), 859-865.
-
4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. Retrieved from [Link]
- Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
- (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
- CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole. (n.d.). Google Patents.
- CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. (n.d.). Google Patents.
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
- Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. (2011, May 18). Google Patents.
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). ChemRxiv. Retrieved from [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube. Retrieved from [Link]
-
process for the preparation of voriconazole. (2011, December 22). Justia Patents. Retrieved from [Link]
-
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 9. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 10. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. patents.justia.com [patents.justia.com]
Definitive Guide to the Proper Disposal of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. As a specialized research chemical, adherence to rigorous disposal standards is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe disposal. The chemical structure of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid suggests a hazard profile influenced by its primary functional groups:
-
Pyrimidine Derivatives : This class of compounds can be flammable, and some derivatives are known for their potential toxicity.[4][5]
-
Acetic Acid Moiety : The carboxylic acid group renders the molecule acidic and potentially corrosive. Acetic acid and its derivatives can cause severe skin burns and eye damage.[6][7][8]
Given these characteristics, the compound should be handled with the assumption that it may be:
Therefore, under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[13][14]
Personal Protective Equipment (PPE) and Handling
All handling of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, including for disposal purposes, must be performed inside a certified chemical fume hood.[5][14] The following PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles and a face shield if there is a risk of splashing.[5][13] | Protects against splashes and potential vapors that could cause severe eye damage.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][13] Consult a glove compatibility chart if available. | Prevents skin contact with the potentially corrosive and toxic compound. |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes.[13][15] | Protects skin from accidental splashes and potential fire hazards. |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if aerosols could be generated outside a fume hood.[13] | Provides protection against inhalation of harmful dust or vapors. |
Step-by-Step Disposal Protocol
Proper segregation and containment are the cornerstones of compliant chemical waste management.[16][17] This process ensures that incompatible chemicals are not mixed and that waste is handled efficiently by disposal services.
Step 1: Waste Segregation and Container Selection
-
Designate a Waste Container : Use a dedicated, leak-proof, and chemically compatible container for all waste containing 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. High-density polyethylene (HDPE) or the original product container are often suitable choices.[14][18]
-
Segregate Waste Streams : Maintain separate, clearly labeled containers for different waste types to prevent dangerous reactions.[1][16]
-
Solid Waste : Collect contaminated consumables such as gloves, wipes, weighing paper, and silica gel in a designated solid hazardous waste container lined with a clear plastic bag.[2][14]
-
Liquid Waste : Collect all unused solutions or reaction mixtures in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[14][16]
-
Aqueous Waste : Keep aqueous waste separate from organic solvent waste.[2]
-
Step 2: Labeling the Hazardous Waste Container
Accurate labeling is a legal requirement and critical for safety. The label must be securely affixed to the container and include the following information:
-
The full, unabbreviated chemical name: "2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid" .[1][3]
-
An accurate estimate of the constituents and their concentrations.
-
The date when waste was first added to the container (the "accumulation start date").[2]
-
The name and contact information of the Principal Investigator or responsible researcher.[13]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area must be clearly marked with a sign such as "Hazardous Waste."[16]
-
Secondary Containment : Place the waste container inside a larger, chemically resistant secondary container (like a tub or bucket) to contain any potential leaks or spills.[16][18]
-
Safe Location : The SAA should be away from heat sources, direct sunlight, and general laboratory traffic.[2] Store waste below eye level and segregate containers by chemical compatibility.[2][18]
-
Keep Closed : The waste container must remain tightly closed at all times, except when actively adding waste.[16]
Step 4: Arranging for Disposal
-
Contact EHS : Once the container is full or has been in accumulation for a designated period (often no more than six months), contact your institution's EHS department to schedule a waste pickup.[1][2]
-
Follow Instructions : Adhere strictly to the EHS department's instructions for pickup preparation. Do not transport hazardous waste outside of your laboratory yourself; this should only be done by trained EHS personnel.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid waste.
Caption: Decision workflow for disposal of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigate risks.[14]
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated; for spills outside a fume hood, this may require opening sashes.[14]
-
Contain : Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][14] Use non-sparking tools for cleanup.[4][12]
-
Collect : Carefully collect the absorbed material and place it into your designated hazardous waste container.[14]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[14]
-
Report : Report the spill to your laboratory supervisor and EHS department, regardless of size.[14]
Empty Container Disposal
Empty containers that held 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid must also be treated as hazardous waste until properly decontaminated.[2][13]
-
Triple-Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[13][14]
-
Collect Rinsate : Crucially, the solvent rinsate must be collected and disposed of as liquid hazardous waste. [13][19] Do not pour it down the drain.
-
Final Disposal : After triple-rinsing and air-drying, deface or remove all labels from the container.[2][18] It may then be disposed of as regular trash or recycled, pending your institution's specific policies.[13]
References
-
GreenTec Energy. (2022, December 14). What Are The Different Types Of Chemical Waste And Its Management. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
SUNY Geneseo. CHEMICAL WASTE PROCEDURE FOR RESEARCH. Retrieved from [Link]
-
METU Department of Chemistry. CLASSIFICATION OF WASTES AND THEIR DISPOSAL. Retrieved from [Link]
-
NUS Chemistry. Waste Chemicals. Retrieved from [Link]
-
Environmental Hazards Services. (2020, June 9). The 4 Types of Hazardous Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Environmental Services Asia. (2025, March 4). Understanding Hazardous Waste Disposal in Singapore: A Comprehensive Guide for Businesses and Individuals. Retrieved from [Link]
-
SAFETY DATA SHEET - Acetic acid. Retrieved from [Link]
-
University of California, Santa Cruz. Glacial Acetic Acid - Standard Operating Procedure. Retrieved from [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Lab Alley. (2025, February 1). How to Dispose of Acetic Acid. Retrieved from [Link]
-
Angene Chemical. (2024, October 21). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Redox. (2020, December 3). Safety Data Sheet Acetic Acid, Glacial. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Waste Chemicals - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. uwm.edu [uwm.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. redox.com [redox.com]
- 9. fishersci.com [fishersci.com]
- 10. staging.keyorganics.net [staging.keyorganics.net]
- 11. angenechemical.com [angenechemical.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 16. CHEMICAL WASTE PROCEDURE FOR RESEARCH - SUNY Geneseo [geneseo.edu]
- 17. visconeng.com.sg [visconeng.com.sg]
- 18. vumc.org [vumc.org]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
Comprehensive Safety & Handling Guide: 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
As your senior application scientist, this guide provides a detailed framework for the safe handling and disposal of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our procedural recommendations are grounded in a conservative assessment based on the known hazards of its core structural motifs: the pyrimidine ring and the acetic acid functional group. This principle of "control banding" by assessing analogous structures ensures a high margin of safety when dealing with novel or uncharacterized compounds.
The primary hazards associated with structurally similar pyrimidine and acetic acid derivatives include irritation to the skin, eyes, and respiratory system, with some exhibiting corrosive properties.[1][2][3] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dusts or aerosols.
Core Personal Protective Equipment (PPE) Requirements
The foundation of safe handling is the consistent and correct use of appropriate PPE. The following equipment is mandatory for all personnel handling 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid, regardless of the quantity or procedure.
-
Eye and Face Protection :
-
Chemical Splash Goggles : Required for all operations. Standard safety glasses are insufficient as they do not provide a seal against splashes.[4][5] All eye protection must conform to ANSI Z87.1 or EN 166 standards.[6]
-
Face Shield : Must be worn in addition to chemical splash goggles during procedures with a high risk of splashing or energetic reactions (e.g., quenching a reaction, handling solutions over 1 liter).[5]
-
-
Skin and Body Protection :
-
Flame-Resistant Laboratory Coat : A standard lab coat is the minimum requirement. It should be fully buttoned with sleeves rolled down.
-
Chemical-Resistant Apron : Recommended when handling larger quantities (>50g) or during procedures with a high splash potential.
-
Full-Length Pants and Closed-Toed Shoes : No exposed skin on the legs or feet is permitted in the laboratory.[5]
-
-
Hand Protection :
-
Nitrile Gloves : This is the standard for handling most laboratory chemicals. Always inspect gloves for tears or pinholes before use.[4]
-
Double Gloving : Recommended when handling the solid compound or concentrated solutions to provide an extra layer of protection against potential tears and contamination.
-
Glove Compatibility : For prolonged operations or when using solvents, consult a glove compatibility chart to ensure nitrile is resistant to the specific solvent in use. Change gloves immediately if they become contaminated.
-
-
Respiratory Protection :
-
Work Within a Certified Chemical Fume Hood : All operations involving the solid compound or its solutions must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Respirator : If engineering controls like a fume hood are not available or are insufficient to control exposure (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4][7] All personnel requiring a respirator must be part of a formal respiratory protection program.
-
Operational and Disposal Plans
This section provides procedural guidance for specific laboratory tasks, linking them to the necessary level of PPE and outlining waste disposal protocols.
Task-Specific PPE Requirements
| Task | Risk Level | Required PPE Ensemble | Justification |
| Weighing Solid Compound | High | Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat, Double Nitrile Gloves, Respirator (if not in a ventilated enclosure) | High risk of generating and inhaling fine dust particles.[1][8] A face shield protects against static-induced "jumping" of the powder. |
| Dissolving in Solvent | Medium | Chemical Splash Goggles, Flame-Resistant Lab Coat, Nitrile Gloves | Task performed in a fume hood. Risk of splashes during solvent addition and mixing. |
| Running a Reaction | Medium-High | Chemical Splash Goggles, Flame-Resistant Lab Coat, Nitrile Gloves | Risk of splashes and potential for unexpected exotherms. All reactions should be conducted in a fume hood. |
| Work-up & Extraction | High | Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat, Nitrile Gloves | Involves handling larger volumes of liquids and potential for pressure buildup in separatory funnels, increasing splash risk. |
| Spill Cleanup | Very High | Full PPE: Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron, Double Nitrile Gloves, Respirator, Shoe Covers | Maximum protection is required due to direct and prolonged exposure potential during a spill.[9] |
Experimental Protocol: Donning and Doffing PPE
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Position securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the outer pair (if double-gloved) by peeling it off without touching the outside. Remove the inner pair using the same technique. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton and remove by turning it inside out, touching only the inside surfaces. Hang it in its designated location or place it in the laundry bin.
-
Goggles/Face Shield: Remove by handling the strap, not the front surface.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of protective equipment.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. LCSS: ACETIC ACID [web.stanford.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. uwm.edu [uwm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
